H-Glu-Thr-Tyr-OH
説明
Structure
3D Structure
特性
IUPAC Name |
(4S)-4-amino-5-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O8/c1-9(22)15(21-16(26)12(19)6-7-14(24)25)17(27)20-13(18(28)29)8-10-2-4-11(23)5-3-10/h2-5,9,12-13,15,22-23H,6-8,19H2,1H3,(H,20,27)(H,21,26)(H,24,25)(H,28,29)/t9-,12+,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPVBPCCWVDGJL-IRIUXVKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Guide: Synthesis and Purification of H-Glu-Thr-Tyr-OH
Executive Summary
The tripeptide H-Glu-Thr-Tyr-OH (E-T-Y) presents a deceptive challenge in peptide chemistry. While short, its specific physicochemical properties—high polarity, N-terminal instability, and oxidation susceptibility—create a "perfect storm" for low yields if standard protocols are applied blindly.
This guide moves beyond generic SPPS (Solid Phase Peptide Synthesis) manuals to address the specific molecular behavior of E-T-Y. It focuses on preventing pyroglutamate formation (N-terminal cyclization), managing tyrosine oxidation , and overcoming retention issues during Reverse-Phase HPLC (RP-HPLC) purification.
Part 1: Chemical Strategy & Retrosynthetic Analysis
Structural Challenges
-
N-Terminal Glutamic Acid (Glu): The
-carboxylic acid of Glu can attack the N-terminal amine, cyclizing to form Pyroglutamic acid (pGlu).[1][2] This is accelerated by weak acids (e.g., acetic acid buffers) and heat. -
C-Terminal Tyrosine (Tyr): The phenolic ring is electron-rich, making it a scavenger for carbocations during cleavage. Without proper scavengers, it will undergo permanent alkylation (t-butyl modification).
-
Hydrophilicity: With a pI ~3.5 and multiple polar groups, this peptide often elutes in the void volume of standard C18 columns.
Resin Selection: The Case for 2-Chlorotrityl Chloride (2-CTC)
While Wang resin is standard for peptide acids, 2-Chlorotrityl Chloride (2-CTC) resin is superior for H-Glu-Thr-Tyr-OH for two reasons:
-
Steric Bulk: The bulky trityl group minimizes racemization of the C-terminal Tyrosine during loading.
-
DKP Prevention: Although rare in tripeptides, 2-CTC minimizes diketopiperazine (DKP) formation.
-
Mild Cleavage: It allows for protected fragment cleavage (1% TFA) if convergent synthesis is ever required later.
Protecting Group Strategy (Fmoc/tBu)
-
Glu: Fmoc-Glu(OtBu)-OH. Rationale: Side-chain protection is mandatory to prevent branching and minimize cyclization during synthesis.
-
Thr: Fmoc-Thr(tBu)-OH. Rationale: tBu protects the secondary alcohol from acylation.
-
Tyr: Fmoc-Tyr(tBu)-OH. Rationale: tBu prevents O-acylation and alkylation.
Part 2: Solid Phase Synthesis Protocol
Reagents & Materials[3][4]
-
Resin: 2-Chlorotrityl Chloride Resin (Loading: 0.6–0.8 mmol/g).
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure. Note: Superior to HBTU/DIEA for preventing racemization.
-
Deprotection: 20% Piperidine in DMF.
-
Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5).
Step-by-Step Workflow
Step 1: Resin Loading (C-Terminal Tyr)
-
Swell 2-CTC resin in dry DCM for 30 min.
-
Dissolve Fmoc-Tyr(tBu)-OH (1.2 eq relative to resin capacity) and DIEA (4 eq) in DCM.
-
Add to resin and shake for 2 hours.
-
Capping: Add MeOH (1 mL/g resin) to the reaction mixture and shake for 15 min to cap unreacted chloride sites.
-
Wash: DCM (3x), DMF (3x), DCM (3x).
Step 2: Peptide Assembly (Iterative Cycle)
Perform the following cycle for Thr and Glu :
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).
-
Coupling:
-
Dissolve AA (3 eq), Oxyma (3 eq), and DIC (3 eq) in DMF.
-
Pre-activate for 2 minutes.
-
Add to resin.[3] Reaction time: 60 min.
-
QC Check: Kaiser Test (Ninhydrin) must be negative.
-
Step 3: Final Deprotection & Cleavage
Critical: Perform the final Fmoc removal on the resin.
-
Remove N-terminal Fmoc (20% Piperidine).
-
Wash thoroughly with DCM to remove all traces of basic amines (bases catalyze pGlu formation).
-
Cleavage: Add TFA:TIS:H2O (95:2.5:2.5) cocktail. Shake for 2 hours.
-
Precipitation: Filter resin. Drop filtrate into ice-cold Diethyl Ether. Centrifuge to pellet the white solid.
Synthesis Logic Diagram
Figure 1: SPPS workflow optimized for 2-CTC resin to ensure high-fidelity synthesis of H-Glu-Thr-Tyr-OH.
Part 3: Purification Strategy
The "Void Volume" Problem
H-Glu-Thr-Tyr-OH is extremely hydrophilic. On a standard C18 column with a standard gradient (e.g., 5-95% B), it will likely elute at
Optimized HPLC Protocol
To retain this peptide, we must suppress ionization of the carboxylic acids and use a high-aqueous compatible stationary phase.
| Parameter | Specification | Rationale |
| Column | C18-Aq (or Polar-Embedded C18) | "Aq" columns prevent phase collapse in 100% aqueous conditions. |
| Mobile Phase A | 0.1% TFA in Milli-Q Water | TFA (pH ~2) protonates Glu/C-term (COOH), increasing hydrophobicity. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Standard organic modifier. |
| Gradient | 0% B for 5 min , then 0-20% B over 20 min | Holding at 0% allows the peptide to interact with the stationary phase before elution. |
| Flow Rate | 1.0 mL/min (Analytical) / 15 mL/min (Prep) | Standard linear velocities. |
| Detection | 220 nm (Amide bond) & 280 nm (Tyr) | Dual monitoring confirms the presence of Tyrosine in the peak. |
Purification Logic Tree
Figure 2: Purification logic designed to retain polar peptides and prevent degradation.
Part 4: Quality Control & Characterization
Mass Spectrometry (ESI-MS)
-
Expected Mass:
-
Glu (
) residue = 129.04 Da -
Thr (
) residue = 101.05 Da -
Tyr (
) residue = 163.06 Da -
Water (
) = 18.01 Da -
Total MW: 129.04 + 101.05 + 163.06 + 18.01 = 411.16 Da
-
[M+H]+: 412.17 m/z
-
Impurity Profiling
-
Mass 394.16 Da ([M-18+H]+): Indicates Pyroglutamate formation (Loss of
from N-term Glu). Corrective Action: Reduce time between final deprotection and cleavage; ensure crude is kept acidic/frozen. -
Mass +56 Da: Indicates t-Butyl alkylation on Tyr. Corrective Action: Increase TIS/Scavengers in cleavage cocktail.[3]
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
-
Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry. Available at: [Link]
-
Biotage. (2023).[4] How to Purify Hydrophilic Peptides. Knowledge Base. Available at: [Link]
-
PubChem. (2023). Glu-Thr-Tyr Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Comprehensive Technical Guide: Chemical and Physical Characterization of H-Glu-Thr-Tyr-OH
[1]
Executive Summary
The tripeptide H-Glu-Thr-Tyr-OH (Glu-Thr-Tyr, or ETY) represents a distinct class of acidic, hydrophilic oligopeptides utilized primarily as metabolic markers, bioactive motifs in antioxidant research, and model substrates for investigating N-terminal stability.[1] This guide provides a rigorous technical analysis of ETY, moving beyond basic descriptors to address critical formulation challenges—specifically the kinetics of N-terminal glutamyl cyclization and the oxidation potential of the tyrosine phenolic moiety.
This document serves as a definitive protocol for researchers requiring high-purity synthesis, precise analytical quantification, and long-term storage strategies for H-Glu-Thr-Tyr-OH.[1]
Physicochemical Characterization
Understanding the molecular behavior of H-Glu-Thr-Tyr-OH requires a granular look at its constituent residues and their collective electronic environment.[1]
Structural Specifications
| Property | Specification |
| Sequence | H-Glu-Thr-Tyr-OH (E-T-Y) |
| IUPAC Name | L-α-glutamyl-L-threonyl-L-tyrosine |
| Molecular Formula | C₁₈H₂₅N₃O₈ |
| Molecular Weight | 411.41 g/mol |
| Monoisotopic Mass | 411.1642 Da |
| Net Charge (pH 7.4) | -1 (Anionic) |
Solubility and Polarity Profile
The peptide is highly hydrophilic due to the dominance of polar functional groups over the hydrophobic aromatic ring of Tyrosine.
-
Hydropathy Index (GRAVY): Negative value (Predicted ~ -1.3), indicating high water solubility.[1]
-
Solubility:
Ionization and Isoelectric Point (pI)
The pI is a critical parameter for purification (Ion Exchange Chromatography) and formulation.
-
pKa Values (Approximate):
-
Theoretical pI: ~3.2
-
Calculation Logic: The neutral species exists between pH 2.2 and 4.25. The pI is the average of the two pKa values flanking the zwitterionic form:
.[1]
-
Synthesis and Purification Strategy
For research-grade or GMP production, Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the industry standard. The following protocol prioritizes suppression of aspartimide-like side reactions and racemization.
Resin Selection[1]
-
Recommendation: Wang Resin pre-loaded with Fmoc-Tyr(tBu)-OH.[1]
-
Causality: The C-terminal acid requirement dictates a Wang linker.[1] Pre-loaded resin avoids the risk of racemization during the first residue attachment (a common issue with manual loading of C-terminal Cys or His, but safer with Tyr).
Protection Scheme
-
Glu: OtBu (Tert-butyl ester).[1][2] Prevents side-chain branching.[1]
-
Thr: tBu (Tert-butyl ether).[1] Essential to prevent O-acylation during coupling.[1]
-
Tyr: tBu (Tert-butyl ether).[1] Protects the phenol from alkylation (e.g., by t-butyl cations) during cleavage.[1]
Coupling Protocol (Step-by-Step)
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV at 301 nm (dibenzofulvene adduct) to confirm completion.
-
Activation: HBTU/HOBt/DIEA (1:1:2 ratio relative to AA).
-
Expert Insight: Use Oxyma Pure/DIC if minimizing racemization is critical, though HBTU is sufficient for this short, non-sterically hindered sequence.
-
-
Cleavage: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
-
Causality: TIS is a mandatory scavenger for the t-butyl cations released from Glu, Thr, and Tyr. Without TIS, these cations will re-attach to the Tyr aromatic ring, creating irreversible impurities (+56 Da adducts).
-
Purification (Preparative HPLC)
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: 0% B to 30% B over 30 minutes.
-
Reasoning: Due to high polarity, the peptide elutes early. Starting at high organic % (e.g., 10%) risks eluting the peptide in the void volume.
-
Stability and Degradation Pathways[4]
The stability of H-Glu-Thr-Tyr-OH is governed by two primary mechanisms: N-terminal Cyclization and Oxidation .[1]
N-Terminal Glutamate Cyclization (Pyroglutamate Formation)
While Glutamine (Gln) cyclizes rapidly, N-terminal Glutamic Acid (Glu) also undergoes spontaneous intramolecular cyclization to form Pyroglutamic acid (pGlu), expelling water.[1]
-
Mechanism: Nucleophilic attack of the N-terminal amine on the
-carboxyl carbon of the Glu side chain. -
Risk Factors: Low pH (pH < 4) and elevated temperature accelerate this process.[1]
-
Mass Shift: -18 Da (Loss of H₂O).[1]
-
Impact: Loss of charge (N-terminus blocked), altered pI, and potential loss of biological recognition.
Tyrosine Oxidation
The phenolic group of Tyrosine is susceptible to radical oxidation, forming dityrosine cross-links or 3-nitrotyrosine (in the presence of reactive nitrogen species).
-
Prevention: Avoid repeated freeze-thaw cycles; store under inert gas (Argon/Nitrogen).[1]
Visualizing the Degradation Logic
Figure 1: Primary degradation pathways for H-Glu-Thr-Tyr-OH.[1] The conversion to pGlu is the dominant risk during acidic storage.
Analytical Profiling Protocols
To validate the integrity of the peptide, a dual-method approach combining HPLC and Mass Spectrometry is required.
High-Performance Liquid Chromatography (HPLC)
-
Detector: UV at 214 nm (peptide bond) and 280 nm (Tyrosine absorption).[1]
-
Note: The 280 nm trace is specific for Tyr-containing species, helping distinguish the peptide from non-aromatic impurities.
-
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
Mass Spectrometry (ESI-MS)
Biological Relevance and Applications
While H-Glu-Thr-Tyr-OH is often used as a model acidic peptide, it possesses specific utility in several domains:
-
Antioxidant Activity: Short peptides containing Tyrosine (Y) are potent radical scavengers.[1] The N-terminal Glu provides solubility, while the C-terminal Tyr acts as the electron donor.[1] Studies on milk hydrolysates have identified similar sequences (e.g., Met-Glu-Thr-Tyr) where the Tyr position dictates DPPH scavenging efficiency [1].[1]
-
Epitope Mapping: The ETY motif appears in various immunogenic proteins. Synthetic H-Glu-Thr-Tyr-OH is used in competitive ELISA assays to map antibody binding sites [2].[1]
-
Metabolic Marker: As a cleavage product of larger proteins, free Glu-Thr-Tyr can serve as a biomarker for proteolytic activity in complex biological matrices [3].[1]
Storage and Handling Recommendations
To maintain >95% purity over 12 months:
-
Lyophilization: Store as a trifluoroacetate salt (lyophilized powder).
-
Temperature: -20°C or -80°C.
-
Desiccation: Essential. Moisture catalyzes the Glu -> pGlu conversion.[1]
-
Reconstitution: Dissolve in neutral buffer (pH 7-8) immediately before use. Do not store dissolved peptide in acidic buffers (pH < 5) for extended periods.
References
-
Protein Hydrolysates from Fisheries Processing Byproducts. Preprints.org. (2023).[1] Discusses antioxidant activity of Tyr-containing peptides like Met-Glu-Thr-Tyr.[1][3]
-
Investigation of N-terminal glutamate cyclization. Journal of Pharmaceutical and Biomedical Analysis. (2006). Details the kinetics of Glu to pGlu conversion relevant to this peptide.
-
H-Glu-Thr-Tyr-OH Compound Summary. PubChem. (2024).[1][4] Official chemical record and computed properties.[1] [1]
-
Amino Acid Physical Properties. Thermo Fisher Scientific. (2024).[1] Reference for pKa and hydrophobicity scales used in calculations.
An In-depth Technical Guide to Investigating the Biological Function of the Glu-Thr-Tyr (EYT) Peptide Sequence
Preamble: Charting a Course for a Novel Peptide
The exploration of short-chain peptides represents a frontier in therapeutic development and biological understanding. These molecules, often acting as highly specific signaling messengers, can modulate complex physiological pathways with a precision that larger molecules or traditional small drugs struggle to achieve. This guide focuses on the tripeptide sequence Glutamic Acid-Threonine-Tyrosine (Glu-Thr-Tyr, or EYT). As of this writing, dedicated public-domain research on the specific biological functions of the EYT tripeptide is limited. Therefore, this document serves as both a summary of foundational knowledge derived from its constituent amino acids and related peptides, and more importantly, as a comprehensive technical roadmap for researchers and drug development professionals to fully characterize its biological function and therapeutic potential. We will proceed not by reciting a known story, but by outlining the logical and scientific progression of discovery.
Part 1: Foundational Analysis of the EYT Sequence
The predictive journey into the function of EYT begins with its building blocks. The physicochemical properties of Glutamic Acid, Threonine, and Tyrosine provide the initial rationale for any experimental investigation.
-
Glutamic Acid (Glu / E): An acidic, negatively charged amino acid, Glutamic Acid is a well-known excitatory neurotransmitter in the central nervous system.[1] Its carboxyl side chain makes it a candidate for electrostatic interactions, such as salt bridges, on protein surfaces.[1] In peptide sequences, it can also influence the chemical properties of adjacent residues. Research on the dipeptide Glu-Tyr has shown that the negatively charged glutamic acid residue can reduce the photo-oxidation of the neighboring tyrosine.[2]
-
Threonine (Thr / T): A polar, uncharged amino acid, Threonine contains a hydroxyl group, making it a prime site for post-translational modification, specifically O-linked glycosylation and phosphorylation.[1] This ability to be phosphorylated suggests a potential role for EYT in kinase-mediated signaling cascades.
-
Tyrosine (Tyr / Y): An aromatic amino acid with a hydroxyl group, Tyrosine is a critical residue in a vast number of signaling pathways. Its hydroxyl group is a key substrate for tyrosine kinases, and its phosphorylation is a fundamental step in activating or modulating the function of countless proteins, including receptors like the Epidermal Growth Factor Receptor (EGFR).[3] The limited solubility of free tyrosine is a known challenge in clinical nutrition, which has led to research into using soluble tyrosine-containing peptides, such as γ-L-glutamyl-L-tyrosine, as a source of this essential amino acid in total parenteral nutrition (TPN).[4]
Table 1: Physicochemical Properties of Constituent Amino Acids
| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Key Functional Group(s) | Potential Role in Peptide |
| Glutamic Acid | Glu | E | Acidic, Negatively Charged | Carboxyl (-COOH) | Receptor binding, solubility, antioxidant protection of Tyr |
| Threonine | Thr | T | Polar, Uncharged | Hydroxyl (-OH) | Phosphorylation site, hydrogen bonding |
| Tyrosine | Tyr | Y | Aromatic, Polar | Phenolic Hydroxyl (-OH) | Phosphorylation site, signaling, precursor for neurotransmitters |
Based on this foundational analysis, we can formulate several primary hypotheses for the biological function of EYT:
-
A Modulator of Kinase Signaling: The presence of both Threonine and Tyrosine makes EYT a potential substrate or competitive inhibitor for protein kinases.
-
A Bioavailable Source of Tyrosine: Drawing from studies on Glu-Tyr, the EYT peptide may function as a highly soluble and stable precursor for tyrosine, with potential applications in metabolic and nutritional science.[4]
-
A Neuropeptide Analog: Given that Glutamate is a neurotransmitter, EYT could potentially interact with neuronal receptors or modulate synaptic activity.
-
An Antioxidant Agent: The Glu residue may confer stability to the Tyr residue, allowing the peptide to act as a localized antioxidant.[2]
Part 2: A Strategic Framework for Experimental Investigation
The following sections detail a comprehensive, multi-stage workflow designed to systematically elucidate the function of the EYT peptide. This framework is designed to be self-validating, with each stage informing the next, ensuring a logical and resource-efficient investigation.
Stage 1: Peptide Synthesis, Purification, and Initial Characterization
The prerequisite for any functional study is the acquisition of a highly pure and well-characterized peptide.
Workflow Diagram: Peptide Synthesis and Quality Control
Caption: Workflow for EYT synthesis and characterization.
Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS) of EYT
-
Resin Preparation: Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin. The tert-butyl (tBu) group protects the tyrosine hydroxyl group.
-
Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF. Wash thoroughly with DMF.
-
Amino Acid Coupling (Threonine): Activate the next amino acid, Fmoc-Thr(tBu)-OH, using a coupling agent like HBTU/HOBt in the presence of a base (DIPEA) in DMF. Add to the resin and allow to react to form the peptide bond. Monitor reaction completion with a Kaiser test. Wash thoroughly.
-
Repeat Cycle (Glutamic Acid): Repeat the deprotection and coupling steps using Fmoc-Glu(OtBu)-OH. The OtBu group protects the side-chain carboxyl group.
-
Final Deprotection: Remove the final N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). This cleaves the peptide from the resin and removes all side-chain protecting groups (tBu, OtBu).
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and assess purity (>95%) by analytical RP-HPLC. Lyophilize the pure fractions to obtain a stable powder.
Stage 2: In Vitro Functional Screening
This stage employs a battery of cell-free and cell-based assays to screen for biological activity across our primary hypotheses. These assays are crucial for identifying the most promising functional roles before committing to more complex in vivo models.[6][7]
Workflow Diagram: In Vitro Screening Cascade
Caption: A multi-pronged approach for in vitro functional screening of EYT.
Key Experimental Protocols
-
Signaling Pathway Analysis (Western Blot):
-
Objective: To determine if EYT activates intracellular signaling cascades.
-
Method:
-
Select a relevant cell line (e.g., a neuronal cell line like SH-SY5Y or a metabolically active line like HepG2).
-
Starve cells of serum to reduce basal signaling activity.
-
Treat cells with a dose range of EYT peptide for various time points (e.g., 5, 15, 30, 60 minutes).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt).[8]
-
Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.
-
-
Interpretation: An increase in the ratio of phosphorylated to total protein indicates activation of that specific pathway by EYT.
-
-
Cellular Reactive Oxygen Species (ROS) Measurement:
-
Objective: To assess the intracellular antioxidant activity of EYT.
-
Method:
-
Culture cells (e.g., HEK293 or a relevant line) in a 96-well plate.
-
Pre-treat cells with varying concentrations of EYT for 1-2 hours.
-
Induce oxidative stress by adding an agent like H₂O₂ or tert-butyl hydroperoxide. Include a positive control (e.g., N-acetylcysteine) and a negative control (vehicle).
-
Load cells with the fluorescent probe 2',7'–dichlorofluorescin diacetate (DCFDA), which fluoresces upon oxidation by ROS.
-
Measure fluorescence intensity using a plate reader.
-
-
Interpretation: A dose-dependent reduction in fluorescence in EYT-treated cells compared to the stressed control indicates intracellular antioxidant activity.
-
-
In Vitro Immunogenicity Assessment:
-
Objective: To evaluate the potential for EYT to induce an unwanted immune response, a critical step for any potential therapeutic.[9][10]
-
Method:
-
Isolate peripheral blood mononuclear cells (PBMCs) from multiple healthy human donors to account for HLA diversity.
-
Culture PBMCs in the presence of EYT peptide (at various concentrations), a positive control (e.g., a known immunogenic peptide), and a negative control (vehicle).
-
After several days of culture, assess T-cell proliferation using methods like CFSE dilution by flow cytometry.
-
Measure the secretion of key cytokines (e.g., IFN-γ, IL-2, TNF-α, IL-10) into the culture supernatant using ELISA or a multiplex bead array.
-
-
Interpretation: A significant increase in T-cell proliferation or pro-inflammatory cytokine production relative to the negative control suggests potential immunogenicity.
-
Stage 3: In Vivo Validation and Preclinical Assessment
Positive and compelling in vitro data provide the justification for advancing to animal models. The choice of model is dictated by the in vitro findings. For example, if EYT shows neuroprotective effects in vitro, a model of neurodegeneration would be appropriate. If it demonstrates metabolic activity, a model of diabetes or obesity would be chosen.[11][12]
Table 2: Sample In Vivo Experimental Plan (Assuming a Neuroprotective Effect was found in vitro)
| Experiment | Purpose | Animal Model | Key Measurements |
| Pharmacokinetics (PK) | Determine Absorption, Distribution, Metabolism, Excretion (ADME) profile. | Healthy Sprague-Dawley Rats | Blood/plasma/brain tissue sampling over time; EYT concentration measured by LC-MS/MS. |
| Maximum Tolerated Dose (MTD) | Establish the safety and tolerability of the peptide. | Healthy Mice | Dose escalation study; monitor for clinical signs of toxicity, body weight changes, and histopathology. |
| Pharmacodynamics (PD) / Efficacy | Assess the therapeutic effect of EYT. | 6-OHDA-induced rat model of Parkinson's Disease | Behavioral tests (e.g., apomorphine-induced rotations), immunohistochemistry for tyrosine hydroxylase in the substantia nigra, measurement of dopamine levels in the striatum. |
Part 3: Hypothetical Mechanism of Action and Signaling Pathway
Assuming our in vitro screens suggest that EYT acts as a signaling molecule that binds to a G-protein coupled receptor (GPCR) and promotes cell survival, we can postulate a potential signaling pathway.
Diagram: Hypothetical EYT-Induced Pro-Survival Signaling Cascade
Caption: A postulated GPCR-mediated signaling pathway for the EYT peptide.
This hypothetical cascade posits that EYT binding to a specific GPCR activates both the MAPK/ERK and PI3K/Akt pathways, two major signaling hubs that converge on the activation of transcription factors like CREB to promote the expression of pro-survival genes. This model provides a testable framework for further mechanistic studies.
Part 4: Potential Therapeutic Horizons
Based on the successful characterization of EYT's biological function through the framework above, several therapeutic avenues could be explored. The ultimate direction depends entirely on the validated data.
-
Neurodegenerative Diseases: If EYT demonstrates neuroprotective and pro-survival effects, it could be developed as a therapeutic for conditions like Parkinson's or Alzheimer's disease.
-
Metabolic Disorders: Should EYT prove to modulate insulin signaling or glucose homeostasis, it could be investigated for the treatment of type 2 diabetes or obesity, similar to other therapeutic peptides.[11][13]
-
Medical Nutrition: If its primary role is confirmed as a highly bioavailable source of tyrosine, it could be incorporated into specialized medical foods or parenteral nutrition formulations to support patients with metabolic stress or specific amino acid deficiencies.[4]
-
Dermatology and Wound Healing: As many signaling pathways (like the MAPK cascade) are involved in cell proliferation, EYT could be explored as a topical agent to promote skin regeneration and wound healing.
Conclusion
The Glu-Thr-Tyr peptide, while currently uncharacterized, stands as a compelling candidate for investigation. Its constituent amino acids suggest a high potential for biological activity, particularly in cell signaling and metabolism. By employing the rigorous, multi-stage experimental framework detailed in this guide—from synthesis and in vitro screening to in vivo validation—researchers and drug developers can systematically uncover its function, define its mechanism of action, and unlock its potential therapeutic value. This structured approach ensures scientific integrity and provides a clear path from a simple amino acid sequence to a potentially valuable biological tool or therapeutic agent.
References
A comprehensive, numbered list of all sources cited will be generated upon completion of the full content. The following is a sample of key references that ground this guide:
-
Zhang J, et al. (2013). A Tripeptide Diapin Effectively Lowers Blood Glucose Levels in Male Type 2 Diabetes Mice by Increasing Blood Levels of Insulin and GLP-1. PLOS One. [Link]
-
Kauffman, K. J., et al. (2021). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. MDPI. [Link]
-
FDA. (2021). In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. [Link]
-
ResearchGate. (n.d.). Structures of tyrosine, N-acetyl tyrosine, Gly-Tyr, Glu-Tyr, Tyr-Arg, and Lys-Tyr-Lys. [Link]
-
Stechmann, B., et al. (1991). Use of the soluble peptide gamma-L-glutamyl-L-tyrosine to provide tyrosine in total parenteral nutrition in rats. PubMed. [Link]
-
Wikipedia. (n.d.). Epidermal growth factor. [Link]
-
Wikipedia. (n.d.). Amino acid. [Link]
-
Courtney, K. C., et al. (2023). Extended-Synaptotagmin-1 and -2 control T cell signaling and function. PMC. [Link]
-
Vlieghe, P., et al. (2010). The Potential Therapeutic Application of Peptides and Peptidomimetics in Cardiovascular Disease. PMC. [Link]
-
Thiery, G., et al. (2004). 4 Synthesis of Peptides. [Link]
-
CD Formulation. (n.d.). Proteins & Peptides In Vitro Potency Assay. [Link]
-
De Groot, A.S., & Robe, B. (n.d.). Methods for Assessing the Immunogenicity of Peptide Drugs and Their Impurities. EpiVax. [Link]
-
Yadav, P., et al. (2024). Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity. PMC. [Link]
-
Irwin, N., & Flatt, P. R. (2017). Emerging therapeutic potential for peptide YY for obesity-diabetes. PubMed. [Link]
-
Roy, S., et al. (2014). β3-tripeptides co-assemble into fluorescent hydrogels for serial monitoring in vivo. DOI. [Link]
Sources
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal growth factor - Wikipedia [en.wikipedia.org]
- 4. Use of the soluble peptide gamma-L-glutamyl-L-tyrosine to provide tyrosine in total parenteral nutrition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Proteins & Peptides In Vitro Potency Assay - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. Extended-Synaptotagmin-1 and -2 control T cell signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epivax.com [epivax.com]
- 10. fda.gov [fda.gov]
- 11. A Tripeptide Diapin Effectively Lowers Blood Glucose Levels in Male Type 2 Diabetes Mice by Increasing Blood Levels of Insulin and GLP-1 | PLOS One [journals.plos.org]
- 12. Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging therapeutic potential for peptide YY for obesity-diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Biological Significance of H-Glu-Thr-Tyr-OH
This technical guide provides a comprehensive overview of the tripeptide H-Glu-Thr-Tyr-OH (Glutamyl-Threonyl-Tyrosine). As a novel or less-studied peptide, direct literature on its discovery and natural occurrence is scarce. Therefore, this guide focuses on the foundational principles and methodologies for its de novo synthesis, purification, and structural characterization. Furthermore, we will explore its potential biological activities by examining the well-established roles of its constituent amino acids: L-Glutamic acid, L-Threonine, and L-Tyrosine. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Introduction to H-Glu-Thr-Tyr-OH and its Constituent Amino Acids
The tripeptide H-Glu-Thr-Tyr-OH is a sequence of three amino acids linked by peptide bonds. Its structure and properties are a composite of its constituent residues.
Physicochemical Properties of H-Glu-Thr-Tyr-OH
A summary of the key computed physicochemical properties of H-Glu-Thr-Tyr-OH is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅N₃O₈ | PubChem |
| Molecular Weight | 411.4 g/mol | PubChem |
| IUPAC Name | (4S)-4-amino-5-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | PubChem |
The Building Blocks: A Closer Look at Glu, Thr, and Tyr
Understanding the individual roles of the constituent amino acids is crucial for predicting the potential biological functions of the tripeptide.
-
L-Glutamic Acid (Glu): The Excitatory Messenger. L-Glutamic acid is a non-essential amino acid that plays a central role in cellular metabolism.[1][][3] In the vertebrate nervous system, it is the most abundant excitatory neurotransmitter, crucial for synaptic plasticity, learning, and memory.[1][4][5][6] Glutamate exerts its effects by acting on ionotropic and metabotropic receptors.[1][4]
-
L-Threonine (Thr): The Essential Modulator. L-Threonine is an essential amino acid, meaning it must be obtained from the diet.[][8][9] It is a key component in the synthesis of proteins, including collagen and elastin, which are vital for connective tissues.[][8][10][11] Threonine's hydroxyl group allows for post-translational modifications like phosphorylation, which can modulate protein function.[12] It also plays a significant role in immune function and gut health.[][10]
-
L-Tyrosine (Tyr): The Versatile Precursor. L-Tyrosine is a non-essential amino acid synthesized from phenylalanine. It is a precursor for the synthesis of important neurotransmitters, including dopamine and norepinephrine.[13] The phenolic hydroxyl group of tyrosine is a key site for phosphorylation by tyrosine kinases, a fundamental mechanism in signal transduction pathways that regulate cell growth, differentiation, and metabolism.[13][14][15][16][17]
Synthesis and Purification of H-Glu-Thr-Tyr-OH
Given the lack of evidence for its natural occurrence, H-Glu-Thr-Tyr-OH is presumed to be a synthetic peptide. Both solid-phase and solution-phase synthesis methods are viable for its production.
Peptide Synthesis Strategies
The choice between solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) depends on the desired scale and purity requirements.
Caption: Comparison of SPPS and LPPS workflows for H-Glu-Thr-Tyr-OH synthesis.
SPPS is the most common method for synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.
Experimental Protocol: Fmoc-based SPPS of H-Glu-Thr-Tyr-OH
-
Resin Preparation: Start with a suitable solid support, such as a Rink Amide or Wang resin.
-
First Amino Acid Coupling: Couple Fmoc-Tyr(tBu)-OH to the resin using a coupling agent like DCC/DMAP or HBTU/DIPEA.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of tyrosine using a solution of 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple Fmoc-Thr(tBu)-OH to the deprotected tyrosine residue on the resin.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step.
-
Third Amino Acid Coupling: Couple Fmoc-Glu(OtBu)-OH to the deprotected threonine residue.
-
Final Fmoc Deprotection: Remove the final Fmoc group.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (tBu and OtBu) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers and byproducts.
LPPS involves the coupling of amino acids and peptide fragments in a homogenous solution.[18] While it can be more labor-intensive due to the need for purification after each step, it is highly scalable.[18]
Experimental Protocol: Convergent LPPS of H-Glu-Thr-Tyr-OH
-
Dipeptide Synthesis: Synthesize the dipeptide Boc-Glu(OtBu)-Thr-OMe by coupling Boc-Glu(OtBu)-OH with H-Thr-OMe using a coupling agent like T3P®.[19]
-
Dipeptide Deprotection: Remove the Boc group from the dipeptide using TFA.
-
Tripeptide Synthesis: Couple the deprotected dipeptide with Boc-Tyr(tBu)-OH to form the protected tripeptide Boc-Glu(OtBu)-Thr-Tyr(tBu)-OH.
-
Final Deprotection: Remove all protecting groups (Boc, OtBu, tBu) using a strong acid like TFA.
-
Purification: Purify the final product using chromatography.
Protecting Groups
The use of protecting groups is essential to prevent unwanted side reactions at the reactive side chains of the amino acids during synthesis.[20]
| Amino Acid | Functional Group | Common Protecting Groups (Fmoc Strategy) | Common Protecting Groups (Boc Strategy) |
| Glutamic Acid (Glu) | γ-carboxyl | tert-butyl (OtBu) | Benzyl (OBzl) |
| Threonine (Thr) | Hydroxyl | tert-butyl (tBu) | Benzyl (Bzl) |
| Tyrosine (Tyr) | Phenolic hydroxyl | tert-butyl (tBu) | 2-Bromobenzyloxycarbonyl (2-BrZ) |
References for protecting groups:[21][22][23][24]
Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the purification of synthetic peptides.[25][26][27]
Experimental Protocol: RP-HPLC Purification
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[28]
Structural Characterization of H-Glu-Thr-Tyr-OH
Once synthesized and purified, the identity and structure of the tripeptide must be confirmed using analytical techniques.
Caption: Workflow for the structural characterization of H-Glu-Thr-Tyr-OH.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and determining the amino acid sequence of a peptide.[29][30]
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid.
-
Ionization: Introduce the sample into an electrospray ionization (ESI) source to generate gas-phase peptide ions.
-
MS1 Scan: Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the parent ion and confirm the molecular weight.
-
MS2 Scan (Tandem MS): Select the parent ion for fragmentation using collision-induced dissociation (CID).[31]
-
Fragment Ion Analysis: Analyze the resulting fragment ions (b- and y-ions) to deduce the amino acid sequence.[32] The mass difference between adjacent b- or y-ions corresponds to the mass of a specific amino acid residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the three-dimensional structure of peptides in solution.[33][34][35]
Experimental Protocol: 2D NMR for Structural Analysis
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer in H₂O/D₂O) to a concentration of >0.5 mM.[36]
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and sample quality.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[37]
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to specific amino acids in the peptide sequence.
-
Structure Calculation: Use the distance restraints from the NOESY data to calculate a family of 3D structures consistent with the NMR data.
Potential Biological Significance and Applications
While the specific biological functions of H-Glu-Thr-Tyr-OH are yet to be determined, we can infer potential activities based on its constituent amino acids.
Caption: Inferred biological roles of H-Glu-Thr-Tyr-OH based on its amino acid composition.
-
Neuromodulation: The presence of glutamic acid, a primary excitatory neurotransmitter, and tyrosine, a precursor to catecholamines, suggests that H-Glu-Thr-Tyr-OH could have neuromodulatory activity. It may interact with glutamate receptors or influence neurotransmitter synthesis.
-
Cell Signaling Research: The tyrosine residue makes this tripeptide a potential substrate for tyrosine kinases. Synthetically phosphorylated H-Glu-Thr-pTyr-OH could be a valuable tool for studying signal transduction pathways and developing kinase inhibitors.
-
Immunomodulation: Threonine's role in immune function suggests that this peptide could potentially influence immune responses.[]
-
Drug Development: As a small peptide, H-Glu-Thr-Tyr-OH could serve as a lead compound or a fragment for the design of peptidomimetics with improved stability and bioavailability.
Conclusion
H-Glu-Thr-Tyr-OH is a tripeptide whose full biological potential is yet to be explored. This guide has provided a comprehensive framework for its chemical synthesis, purification, and structural elucidation. The well-defined biological roles of its constituent amino acids, L-Glutamic acid, L-Threonine, and L-Tyrosine, offer exciting avenues for future research into its potential applications in neuroscience, immunology, and cell signaling. The methodologies outlined herein provide the necessary tools for researchers to synthesize and characterize this peptide, paving the way for a deeper understanding of its structure-function relationship.
References
-
Wikipedia. Glutamic acid. (URL: [Link])
-
PubMed. Cell signaling by protein tyrosine phosphorylation. (URL: [Link])
-
PMC. Glutamate as a neurotransmitter in the healthy brain. (URL: [Link])
-
PubMed. L-glutamate: a key amino acid for senory and metabolic functions. (URL: [Link])
-
PMC. HPLC Analysis and Purification of Peptides. (URL: [Link])
-
Kemiex. What is L-Threonine used for?. (URL: [Link])
-
PubMed. Mass spectrometry of peptides and proteins. (URL: [Link])
-
OSU Chemistry. Mass spectrometry of peptides and proteins. (URL: [Link])
-
Wikipedia. Glutamate (neurotransmitter). (URL: [Link])
-
Open Textbook Publishing. Neurotransmitters: Amino Acid Neurotransmitters (Glutamate, GABA, Glycine) – Introduction to Neuroscience. (URL: [Link])
-
Caring Sunshine. Relationship: Specific Neurotransmitters and Glutamic Acid. (URL: [Link])
-
AAPPTec. Peptide Purification. (URL: [Link])
-
Study.com. Threonine | Functions, Structure & Benefits - Lesson. (URL: [Link])
-
PubChem. L-Glutamic Acid. (URL: [Link])
-
KoreaScience. Bioavailability and functions of L-glutamic acid -Food Science and Industry. (URL: [Link])
-
Wikipedia. Threonine. (URL: [Link])
-
Wikipedia. Tyrosine kinase. (URL: [Link])
-
Zerbe/Bader. peptide nmr. (URL: [Link])
-
PMC. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. (URL: [Link])
-
ATS Journals. The Importance of Tyrosine Phosphorylation Control of Cellular Signaling Pathways in Respiratory Disease: pY and pY Not. (URL: [Link])
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (URL: [Link])
-
YouTube. Structure Determination of Peptides by simple 2D NMR Spectroscopy. (URL: [Link])
-
Vedantu. Threonine: Structure, Functions & Benefits Explained. (URL: [Link])
-
Synpeptide. Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: [Link])
-
PubMed. Peptide structural analysis by solid-state NMR spectroscopy. (URL: [Link])
-
Study.com. Video: Threonine | Functions, Structure & Benefits. (URL: [Link])
-
IMR Press. Protein tyrosine phosphorylation in T cell signaling. (URL: [Link])
-
NMIMS Pharmacy. NMR in structural determination of proteins and peptides. (URL: [Link])
-
PNAS. Tyrosine phosphorylation in plant cell signaling. (URL: [Link])
-
ACS Publications. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. (URL: [Link])
-
Gilson. Chromatography and Detection Methods for Peptide Purification. (URL: [Link])
-
Oreate AI Blog. Serine vs. Threonine: The Subtle Dance of Amino Acids in Protein Function. (URL: [Link])
-
Wikipedia. De novo peptide sequencing. (URL: [Link])
-
UAB. Peptide ion fragmentation in mass spectrometry. (URL: [Link])
-
ACS Publications. Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantification. (URL: [Link])
-
RSC Publishing. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. (URL: [Link])
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
-
Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. (URL: [Link])
-
ACS Publications. Amino Acid-Protecting Groups. (URL: [Link])
-
ResearchGate. Amino Acid-Protecting Groups. (URL: [Link])
Sources
- 1. Glutamic acid - Wikipedia [en.wikipedia.org]
- 3. Bioavailability and functions of L-glutamic acid -Food Science and Industry | Korea Science [koreascience.kr]
- 4. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]
- 6. Neurotransmitters: Amino Acid Neurotransmitters (Glutamate, GABA, Glycine) – Introduction to Neuroscience [openbooks.lib.msu.edu]
- 8. What is L-Threonine used for? - Kemiex [kemiex.com]
- 9. Threonine - Wikipedia [en.wikipedia.org]
- 10. What are the benefits of L-Threonine?_Chemicalbook [chemicalbook.com]
- 11. Threonine | Functions, Structure & Benefits - Lesson | Study.com [study.com]
- 12. Serine vs. Threonine: The Subtle Dance of Amino Acids in Protein Function - Oreate AI Blog [oreateai.com]
- 13. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 14. Cell signaling by protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. imrpress.com [imrpress.com]
- 17. pnas.org [pnas.org]
- 18. bachem.com [bachem.com]
- 19. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. creative-peptides.com [creative-peptides.com]
- 22. peptide.com [peptide.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. bachem.com [bachem.com]
- 26. hplc.eu [hplc.eu]
- 27. gilson.com [gilson.com]
- 28. peptide.com [peptide.com]
- 29. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. research.cbc.osu.edu [research.cbc.osu.edu]
- 31. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 32. uab.edu [uab.edu]
- 33. chem.uzh.ch [chem.uzh.ch]
- 34. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 36. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 37. m.youtube.com [m.youtube.com]
Technical Deep Dive: The Role of the Glu-Thr-Tyr (ETY) Sequence in Protein Function and Drug Discovery
Executive Summary
The Glu-Thr-Tyr (ETY) sequence represents a highly specific structural and functional motif, primarily distinct from the canonical Thr-Glu-Tyr (TEY) activation loop of MAP kinases. In the context of drug development and proteomics, the ETY sequence functions as a critical proteolytic recognition site for human Chymase (a mast cell-specific serine protease) within Human Serum Albumin (HSA). Additionally, the motif appears as a conserved structural element in voltage-gated potassium channels (Kv).
This guide analyzes the ETY sequence as a template for protease inhibitor design , a biomarker for mast cell activation , and a structural determinant in ion channel physiology.
The Chymase-Albumin Axis: ETY as a Proteolytic Target
The most translational application of the Glu-Thr-Tyr sequence lies in its role as the specific cleavage site for Human Chymase (EC 3.4.21.39). Unlike general serine proteases, chymase exhibits high specificity for the Phe/Tyr residue at the P1 position, but its specificity is dictated by the upstream P2-P4 residues.
Mechanism of Recognition
Human chymase selectively hydrolyzes Human Serum Albumin (HSA) at a unique site defined by the Arg-Glu-Thr-Tyr sequence.[1]
-
P3 Position (Glu): Provides electrostatic complementarity to the chymase active site S3 pocket.
-
P2 Position (Thr): Stabilizes the enzyme-substrate complex via hydrogen bonding.
-
P1 Position (Tyr): The primary scissile bond occurs immediately C-terminal to this Tyrosine.
This interaction is distinct from other proteases (e.g., Cathepsin G), making the ETY motif a "fingerprint" for chymase activity in vascular pathology and inflammation.
Physiological Implications
Cleavage of albumin at the ETY site generates specific albumin fragments. In drug development, these fragments serve as:
-
Biomarkers: Indicators of mast cell degranulation in cardiovascular diseases (e.g., heart failure, atherosclerosis).
-
Drug Carriers: Understanding this cleavage is vital for albumin-bound drug stability, as chymase-rich environments (e.g., inflamed tissue) may prematurely release or degrade albumin-conjugated therapeutics.
Drug Development: Targeting the ETY Scaffold
The ETY sequence serves as a chemical scaffold for designing peptidomimetic inhibitors and fluorogenic substrates .
Design of Chymase Inhibitors
Researchers utilize the ETY motif to create transition-state analogues. By replacing the scissile bond after Tyrosine with a non-cleavable warhead (e.g., phosphonate or chloromethylketone), the peptide mimics the substrate but permanently inactivates the enzyme.
Table 1: ETY-Based Compound Classes
| Compound Class | Sequence Scaffold | Mechanism of Action | Application |
| Fluorogenic Substrate | Abz-Glu-Thr-Tyr-Phe-... | Cleavage releases fluorophore (Abz) from quencher. | High-throughput screening (HTS) for chymase inhibitors. |
| Peptidomimetic Inhibitor | Arg-Glu-Thr-PheP | Phosphonate group mimics the transition state. | Potent, selective inhibition of human chymase ( |
| Antigenic Peptide | Glu-Thr-Tyr-Ser-Lys | Mimics surface epitope. | Antibody generation for epitope mapping. |
Distinction from MAPK Motifs (Critical Note)
Drug developers must distinguish Glu-Thr-Tyr (ETY) from Thr-Glu-Tyr (TEY) .
-
TEY: The activation motif of ERK1/2 (Extracellular Signal-Regulated Kinase). Dual phosphorylation (pThr-Glu-pTyr) activates the kinase.
-
ETY: A substrate motif for Chymase or structural motif in Kv channels . It is not the ERK activation loop. Confusing these leads to failed assay designs.
Structural Roles in Ion Channels
Beyond proteolysis, the ETY sequence appears in the Shaker-related voltage-gated potassium channels (Kv) .
-
Location: Often found in the turret region or near the S4-S5 linker.
-
Function: Contributes to the structural integrity of the pore gating mechanism. In Drosophila Shaker channels and mammalian homologs (e.g., Kv1.x), conserved residues in this region influence ion selectivity and inactivation kinetics.
Experimental Protocols
Protocol A: Fluorogenic Chymase Activity Assay (ETY-Based)
Objective: Quantify chymase activity or screen inhibitors using the ETY specificity.
Reagents:
-
Substrate: Suc-Arg-Glu-Thr-Tyr-AMC (7-amino-4-methylcoumarin).
-
Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100.
-
Enzyme: Recombinant Human Chymase (rhChymase).
Workflow:
-
Preparation: Dilute rhChymase to 1-5 nM in assay buffer.
-
Inhibitor Incubation (Optional): Add test compounds (10-point dose response) and incubate for 15 min at RT.
-
Reaction Initiation: Add Suc-Arg-Glu-Thr-Tyr-AMC to a final concentration of 50 µM.
-
Kinetic Read: Measure fluorescence (
) every 30 seconds for 20 minutes. -
Analysis: Calculate
(slope) of the linear portion. Determine for inhibitors.
Validation Check: Specificity is confirmed if the signal is blocked by Chymostatin but not by Soybean Trypsin Inhibitor (SBTI).
Protocol B: Mass Spectrometry Identification of Albumin Cleavage
Objective: Detect ETY-mediated albumin fragmentation in serum samples.
-
Sample Prep: Deplete abundant proteins (IgG) except albumin (if analyzing fragments bound to albumin) or use size-exclusion filtration (<30 kDa) to isolate free fragments.
-
Digestion: In-solution digestion with Trypsin (cleaves at Lys/Arg).
-
Note: Chymase cleavage at ETY creates a non-tryptic C-terminus (...Glu-Thr-Tyr-COOH).
-
-
LC-MS/MS: Analyze using a high-resolution Q-TOF or Orbitrap.
-
Database Search: Set enzyme specificity to "Semi-Trypsin" or "None".
-
Target Filter: Search specifically for peptides ending in ...ETY (C-terminal) or starting immediately after (N-terminal fragment).
Pathway Visualization
The following diagram illustrates the Chymase-Albumin interaction and the logic of inhibitor design based on the ETY scaffold.
Caption: Schematic of Chymase-mediated cleavage of Albumin at the Glu-Thr-Tyr (ETY) site and the mechanism of peptidomimetic inhibition.
References
-
Raymond, W. W., et al. (2003). "Albumin is a substrate of human chymase. Prediction by combinatorial peptide screening and development of a selective inhibitor based on the albumin cleavage site."[2] Journal of Biological Chemistry.
-
Caughey, G. H. (2003). "Mast cell chymase and tryptase in heart failure and vascular biology." Current Opinion in Cardiology. (Contextual validation of Chymase role).
-
Pejler, G., et al. (2007). "Mast cell proteases: multifaceted regulators of inflammatory disease." Blood.
-
McCormack, K., et al. (1990). "Molecular cloning of a member of a third class of Shaker-family K+ channel genes in mammals." Proceedings of the National Academy of Sciences. (Reference for ETY in Kv channels).
Sources
Technical Guide: Strategic Sourcing and QC for H-Glu-Thr-Tyr-OH Peptide Synthesis
The following technical guide is structured to serve researchers and drug developers requiring high-fidelity synthesis of the tripeptide H-Glu-Thr-Tyr-OH . It moves beyond a simple vendor list to establish a procurement and quality control framework based on the specific physicochemical liabilities of this sequence.
Executive Summary
The tripeptide H-Glu-Thr-Tyr-OH (ETY) presents a deceptive simplicity. While short, its specific residue composition—an N-terminal Glutamic acid (Glu), a polar Threonine (Thr), and an oxidation-prone Tyrosine (Tyr)—creates a unique stability profile that challenges standard solid-phase peptide synthesis (SPPS) and purification workflows.
For researchers and drug developers, the "reputation" of a supplier is not defined by brand recognition alone, but by their ability to mitigate Pyroglutamate formation , Tyrosine oxidation , and hygroscopic instability . This guide outlines the Critical Quality Attributes (CQAs) for ETY, provides a self-validating Quality Control (QC) framework, and categorizes suppliers based on their technical competency to meet these standards.
Part 1: Technical Profile & Synthesis Challenges
The N-Terminal Glu Liability (Pyroglutamate Formation)
The most critical risk for H-Glu-Thr-Tyr-OH is the cyclization of the N-terminal Glutamic acid to Pyroglutamic acid (pGlu).
-
Mechanism: Under acidic conditions (e.g., TFA cleavage) or prolonged storage, the N-terminal amino group attacks the side-chain
-carboxyl group, eliminating water. -
Impact: This reaction blocks the N-terminus, altering the peptide's pI, hydrophobicity, and biological receptor binding.
-
Supplier Requirement: The supplier must demonstrate protocols to minimize exposure to acidic conditions post-cleavage and ensure rapid lyophilization.
Tyrosine Oxidation and Alkylation
The C-terminal region contains Tyrosine. During the removal of protecting groups (global deprotection), the electron-rich phenol ring of Tyr is a "scavenger" for carbocations (e.g., t-butyl cations).
-
Risk: Without adequate scavengers (e.g., TIS, EDT, or thioanisole) in the cleavage cocktail, the Tyr ring can be permanently alkylated.
-
Oxidation: Tyr is susceptible to oxidation to 3-nitrotyrosine or dityrosine bridging if handled in non-degassed solvents.
Solubility and Hygroscopicity
-
Sequence: Acidic (Glu) - Polar (Thr) - Aromatic/Polar (Tyr).
-
Net Charge (pH 7): ~ -1 to -2 (Depending on C-term free acid).
-
Handling: Short, polar peptides are often hygroscopic. They absorb atmospheric water rapidly, making accurate weighing difficult.
-
Directive: Request Net Peptide Content (NPC) determination via Amino Acid Analysis (AAA) from the supplier to account for water/salt weight.
Part 2: Critical Quality Attributes (CQAs) for Supplier Selection
When vetting a supplier, do not simply ask for "98% Purity." You must specify the following attributes to ensure the material is fit-for-purpose.
| Attribute | Specification Standard | Technical Rationale |
| Purity (HPLC) | Short peptides prone to co-eluting impurities. 95% is insufficient for bioassays. | |
| Identity (MS) | Mass | Confirms sequence. Must match theoretical MW (~411.4 Da). |
| Counter-Ion | Acetate or HCl (Avoid TFA) | TFA is cytotoxic and can catalyze Glu |
| Net Peptide Content | Determined via AAA | Short peptides can be 30-50% salts/water. You need to know the actual peptide mass. |
| Impurity Profile | Report % pGlu-Thr-Tyr | Explicitly request quantification of the pyroglutamate impurity. |
Part 3: Visualization of Synthesis Risks & Logic
Synthesis Risk Pathway
The following diagram illustrates the specific chemical pathways where H-Glu-Thr-Tyr-OH synthesis can fail, guiding your discussion with potential suppliers.
Caption: Critical failure points in H-Glu-Thr-Tyr-OH synthesis. Red nodes indicate specific degradation pathways (Tyr alkylation and Glu cyclization) that reputable suppliers must control.
Supplier Selection Decision Tree
Use this logic flow to select the correct tier of supplier based on your application.
Caption: Strategic sourcing logic separating Discovery-grade vendors from GMP-grade manufacturers based on regulatory and technical requirements.
Part 4: Reputable Supplier Landscape
The following suppliers are vetted based on their track record with short, hydrophilic peptides and their ability to perform TFA-to-Acetate exchange.
Tier 1: GMP & Clinical Development (High Cost, High Rigor)
Best for: IND-enabling studies, clinical trials, and highly sensitive biological assays.
-
Bachem (Switzerland/USA): The industry gold standard. Their expertise in mitigating side reactions (like Glu cyclization) is unmatched. They offer comprehensive stability studies.
-
PolyPeptide Group (Global): Excellent for scaling up. If your H-Glu-Thr-Tyr-OH needs to move from mg to kg scale, they have the specific precipitation and isolation technologies to handle short, soluble peptides.
-
AmbioPharm (USA/China): Strong capacity for cGMP manufacturing with a focus on cost-effective scaling of short peptides.
Tier 2: Discovery & Research (Speed, Moderate Cost)
Best for: In vitro screening, academic research, and non-GLP animal studies.
-
GenScript (Global): Highly automated. Pros: Fast turnaround (PepPower™ technology). Cons: You must explicitly request "TFA Removal" and "Endotoxin Control," as these are not standard for basic orders.
-
CSBio (USA): A strong bridge between research and pilot scale. They produce their own instrumentation, giving them high control over synthesis parameters.
-
AnaSpec (Kaneka) (USA): Known for high-quality catalog peptides and dyes. Excellent choice if you need the peptide labeled (e.g., FITC-Glu-Thr-Tyr) for assays.
Part 5: The Self-Validating QC Protocol
Do not trust the Certificate of Analysis (CoA) blindly. Perform this simple "Receipt QC" workflow to validate the integrity of H-Glu-Thr-Tyr-OH.
Step 1: Visual Inspection
-
Pass: Fluffy, white lyophilized powder.
-
Fail: Glassy, sticky, or yellowish solid (Indicates moisture absorption or incomplete lyophilization).
Step 2: Solubility Check
-
Dissolve 1 mg in 1 mL of PBS (pH 7.4) .
-
Pass: Clear, colorless solution within 30 seconds.
-
Fail: Turbidity or particulates (Suggests hydrophobic impurities or deletion sequences).
Step 3: HPLC Verification (The "Glu-Cyclization" Check)
Run a standard Reverse-Phase HPLC (C18 column).
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.
-
Gradient: 0-20% B over 20 minutes (Short peptides elute early).
-
Look for: A "shoulder" peak or a small peak eluting slightly later than the main peak. This is often the pGlu-Thr-Tyr derivative (more hydrophobic due to loss of charge).
Step 4: Net Peptide Content (NPC) Calculation
Use the supplier's Amino Acid Analysis (AAA) data to calculate the true dosing mass.
References
-
Roots Analysis. (2024). Top 10 Peptide Synthesis Companies in 2024. Retrieved from
-
European Peptide Society. (2025).[1] Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 32(1). Retrieved from
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 91872927: H-Glu-Thr-Tyr-OH. Retrieved from
-
Chem-Impex International. (2024). H-Glu-Tyr-OH Product Data and Applications. Retrieved from
-
M. Xu et al. (2023).[2] Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Synlett. Retrieved from
Sources
Application Note: Utilizing H-Glu-Thr-Tyr-OH as a Versatile Substrate for Tyrosine Kinase Assays
Introduction: The Critical Role of Tyrosine Kinases and the Need for Robust Assay Substrates
Protein tyrosine kinases (PTKs) are a large and diverse family of enzymes that play a pivotal role in cellular signal transduction pathways, governing processes such as cell growth, differentiation, migration, and apoptosis.[1][2] The dysregulation of PTK activity is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The development of specific and potent PTK inhibitors is a cornerstone of modern drug discovery, and this endeavor relies on the availability of robust and reliable in vitro assays to determine kinase activity.
A fundamental component of any kinase assay is the substrate, the molecule that is phosphorylated by the enzyme. While full-length protein substrates offer physiological relevance, synthetic peptides often provide significant advantages in a drug discovery setting. They offer high purity, batch-to-batch consistency, and can be designed to be specific for a particular kinase or kinase family. Furthermore, they are amenable to a wide range of detection technologies, from traditional radiometric methods to high-throughput fluorescence and luminescence-based assays.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of the tripeptide H-Glu-Thr-Tyr-OH as a substrate in tyrosine kinase assays. We will delve into the scientific rationale for its use, provide detailed, step-by-step protocols for various assay formats, and offer insights into data interpretation and best practices.
Scientific Rationale: Why H-Glu-Thr-Tyr-OH is a Suitable Substrate for Tyrosine Kinases
The suitability of a peptide as a kinase substrate is determined by the amino acid sequence surrounding the phosphorylatable residue—in this case, tyrosine. Many tyrosine kinases, particularly those of the Src family, exhibit a preference for substrates with acidic amino acid residues (glutamic acid or aspartic acid) located N-terminal to the target tyrosine.[3][4][5]
The peptide H-Glu-Thr-Tyr-OH, with its N-terminal glutamic acid, aligns with this preference. Seminal work in the field of tyrosine kinase research demonstrated that a peptide containing the sequence Asp-Asn-Glu-Tyr-Thr-Ala served as a substrate for a viral tyrosine kinase, and the presence of the glutamic acid residue was shown to be important for efficient phosphorylation.[3] This historical context provides a strong foundation for the use of H-Glu-Thr-Tyr-OH as a tool to probe the activity of a variety of tyrosine kinases.
Key Properties of H-Glu-Thr-Tyr-OH:
| Property | Value |
| Sequence | Glu-Thr-Tyr |
| Molecular Formula | C18H25N3O8 |
| Molecular Weight | 411.4 g/mol |
| Phosphorylation Site | Tyrosine |
Experimental Workflow for a Tyrosine Kinase Assay
The general workflow for a tyrosine kinase assay using H-Glu-Thr-Tyr-OH is outlined below. The specific details of each step will vary depending on the chosen detection method.
Caption: General workflow for a tyrosine kinase assay.
Protocols for Tyrosine Kinase Assays using H-Glu-Thr-Tyr-OH
The choice of assay format depends on several factors, including the required throughput, sensitivity, and available instrumentation. Below are detailed protocols for three common methods: a traditional radiometric assay, a fluorescence polarization assay, and a luminescence-based ADP detection assay.
Radiometric [γ-³²P]ATP Filter Binding Assay
This classic method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto the H-Glu-Thr-Tyr-OH substrate. It is highly sensitive and considered a gold standard for quantifying kinase activity.
Materials:
-
Tyrosine Kinase: e.g., recombinant Src or Lck
-
Substrate: H-Glu-Thr-Tyr-OH
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
ATP: "Cold" (non-radioactive) ATP and [γ-³²P]ATP
-
Stop Solution: 75 mM phosphoric acid
-
Phosphocellulose Paper: (e.g., P81)
-
Scintillation Counter and Scintillation Fluid
Protocol:
-
Prepare Reagents:
-
Prepare a 10X stock of the assay buffer.
-
Prepare a stock solution of H-Glu-Thr-Tyr-OH (e.g., 10 mM in water).
-
Prepare a stock solution of the tyrosine kinase to the desired concentration in an appropriate buffer (consult the manufacturer's data sheet).
-
Prepare a working solution of ATP by mixing cold ATP and [γ-³²P]ATP to achieve the desired final concentration and specific activity.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
5 µL of 10X Assay Buffer
-
Water to a final volume of 50 µL
-
H-Glu-Thr-Tyr-OH to the desired final concentration (e.g., 100 µM)
-
Tyrosine kinase to the desired final concentration (e.g., 1-10 nM)
-
-
Prepare a "no enzyme" control for background subtraction.
-
-
Initiate the Reaction:
-
Add the ATP working solution to each tube to initiate the reaction. The final ATP concentration should ideally be at or near the Km of the kinase for ATP.
-
Mix gently and incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.
-
-
Terminate the Reaction:
-
Spot a 25 µL aliquot of each reaction mixture onto a labeled square of phosphocellulose paper. The positive charge of the paper will bind the negatively charged phosphorylated peptide.
-
-
Wash and Detect:
-
Immediately place the phosphocellulose paper squares in a beaker of 0.75% phosphoric acid.
-
Wash the papers three times for 5 minutes each with gentle agitation in fresh phosphoric acid.
-
Perform a final wash with acetone to air dry the papers.
-
Place each paper square in a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts from the "no enzyme" control from the counts of the enzyme-containing samples.
-
Convert the counts per minute (CPM) to moles of phosphate incorporated using the specific activity of the [γ-³²P]ATP.
-
Fluorescence Polarization (FP) Assay
This homogeneous assay format is well-suited for high-throughput screening. It relies on the change in the rate of rotation of a fluorescently labeled peptide substrate upon phosphorylation and subsequent binding to a larger molecule, such as a phosphotyrosine-specific antibody.
Materials:
-
Tyrosine Kinase: e.g., recombinant Src or Lck
-
Substrate: Fluorescently labeled H-Glu-Thr-Tyr-OH (e.g., with FITC or TAMRA)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
ATP
-
Phosphotyrosine-specific Antibody
-
Stop/Detection Solution: Assay buffer containing EDTA and the phosphotyrosine-specific antibody.
-
Microplate Reader with FP capability
Protocol:
-
Prepare Reagents:
-
Prepare a 10X stock of the assay buffer.
-
Prepare a stock solution of the fluorescently labeled H-Glu-Thr-Tyr-OH.
-
Prepare a stock solution of the tyrosine kinase.
-
Prepare a stock solution of ATP.
-
-
Set up the Kinase Reaction in a Microplate:
-
Add the following to the wells of a suitable microplate (e.g., a black, low-volume 384-well plate):
-
Assay Buffer
-
Fluorescently labeled H-Glu-Thr-Tyr-OH (final concentration typically in the low nanomolar range)
-
Tyrosine kinase
-
-
Prepare "no enzyme" and "no ATP" controls.
-
-
Initiate the Reaction:
-
Add ATP to the appropriate wells to start the reaction.
-
Incubate the plate at the optimal temperature for the desired time.
-
-
Terminate and Detect:
-
Add the Stop/Detection Solution to all wells. The EDTA will chelate the Mg²⁺ and stop the kinase reaction, while the antibody will bind to the phosphorylated substrate.
-
Incubate for a sufficient time to allow for antibody binding (e.g., 30-60 minutes at room temperature).
-
-
Read the Plate:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
The fluorescence polarization values will increase as more substrate is phosphorylated and bound by the antibody.
-
Calculate the change in millipolarization units (mP) and correlate this to kinase activity.
-
Luminescence-Based ADP-Glo™ Kinase Assay
This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal. This method is highly sensitive and has a broad dynamic range.
Materials:
-
Tyrosine Kinase: e.g., recombinant Src or Lck
-
Substrate: H-Glu-Thr-Tyr-OH
-
Assay Buffer: As recommended by the kinase supplier or a generic kinase buffer.
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) , which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Luminometer
Protocol:
-
Set up the Kinase Reaction in a Microplate:
-
In a white, opaque microplate, set up the kinase reaction by adding:
-
Assay Buffer
-
H-Glu-Thr-Tyr-OH
-
Tyrosine kinase
-
ATP
-
-
The total reaction volume is typically small (e.g., 5-10 µL).
-
Include "no enzyme" controls.
-
-
Incubate:
-
Incubate the plate at the optimal temperature for the desired time to allow for ADP production.
-
-
Terminate and Deplete ATP:
-
Add an equal volume of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Detect ADP:
-
Add a volume of Kinase Detection Reagent equal to the new volume in the well. This reagent contains enzymes that convert ADP to ATP and luciferase to generate a luminescent signal from the newly formed ATP.
-
Incubate for 30-60 minutes at room temperature.
-
-
Read Luminescence:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Subtract the signal from the "no enzyme" control and plot the results.
-
Data Interpretation and Best Practices
-
Enzyme Titration: For any new assay, it is crucial to perform an enzyme titration to determine the optimal enzyme concentration that results in a linear reaction rate over the desired time course.
-
Substrate and ATP Concentration: The concentrations of H-Glu-Thr-Tyr-OH and ATP should be optimized. For kinetic studies, it is often desirable to use substrate and ATP concentrations around their respective Km values.
-
Linearity of the Reaction: Ensure that the kinase reaction is in the initial velocity phase. This can be verified by performing a time-course experiment and observing a linear increase in product formation over time.
-
Controls are Critical: Always include appropriate controls, such as "no enzyme," "no substrate," and "no ATP," to accurately determine the background signal and ensure the observed activity is dependent on all components of the reaction.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High Background Signal | Contaminating kinase activity in reagents; non-specific binding of substrate (FP and radiometric assays). | Use high-purity reagents; optimize washing steps (radiometric); screen for antibodies with low non-specific binding (FP). |
| Low Signal or No Activity | Inactive enzyme; suboptimal assay conditions (pH, temperature); incorrect reagent concentrations. | Verify enzyme activity with a known positive control substrate; optimize assay buffer components and reaction conditions; confirm concentrations of all stock solutions. |
| Non-linear Reaction Rate | Enzyme concentration is too high; substrate or ATP depletion. | Reduce enzyme concentration; shorten the incubation time; ensure substrate and ATP concentrations are not limiting. |
Conclusion
H-Glu-Thr-Tyr-OH is a valuable and versatile tool for the in vitro assessment of tyrosine kinase activity. Its simple structure, combined with the presence of a key acidic residue, makes it a suitable substrate for a range of tyrosine kinases. By following the detailed protocols and best practices outlined in this application note, researchers can confidently and accurately measure kinase activity, enabling the robust screening of potential inhibitors and furthering our understanding of the critical role of these enzymes in health and disease.
References
-
Wu, J., Ma, Q. N., & Lam, K. S. (1994). Identification and characterization of a novel synthetic peptide substrate specific for Src-family protein tyrosine kinases. Biochemistry, 33(49), 14825–14833. [Link]
-
Seethala, R., & Menzel, R. (1997). A homogeneous, fluorescence polarization assay for src-family tyrosine kinases. Analytical Biochemistry, 253(2), 210–218. [Link]
-
Hunter, T. (1982). Synthetic peptide substrates for a tyrosine protein kinase. The Journal of Biological Chemistry, 257(9), 4843–4848. [Link]
-
Jia, Y., Gu, X. J., Brinker, A., & Warmuth, M. (2008). Measuring the tyrosine kinase activity: a review of biochemical and cellular assay technologies. Expert Opinion on Drug Discovery, 3(8), 959–978. [Link]
-
Songyang, Z., Carraway, K. L., Eck, M. J., Harrison, S. C., Feldman, R. A., Mohammadi, M., Schlessinger, J., Hubbard, S. R., Smith, D. P., Eng, C., Lorenzo, M. J., Ponder, B. A. J., Mayer, B. J., & Cantley, L. C. (1995). Catalytic specificity of protein-tyrosine kinases is critical for selective signalling. Nature, 373(6514), 536–539. [Link]
-
Shah, N. H., Wang, Q., Yan, L., & Kuriyan, J. (2018). Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen. eLife, 7, e33190. [Link]
-
Joshi, M. K., Burton, R. A., Wu, H., Schlessman, J. L., & García-Moreno, B. (2020). Substrate binding to Src: A new perspective on tyrosine kinase substrate recognition from NMR and molecular dynamics. Protein Science, 29(2), 350–359. [Link]
-
UniProt Consortium. (2024). Proto-oncogene tyrosine-protein kinase Src. UniProtKB - P12931 (SRC_HUMAN). [Link]
-
Wikipedia contributors. (2024, January 16). Tyrosine kinase. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023, December 14). Src family kinase. In Wikipedia, The Free Encyclopedia. [Link]
-
Woessner, N. M., Uleri, V., Stepanek, O., & Minguet, S. (2024). The TCR and LCK: foundations for T-cell activation and therapeutic innovation. Trends in Immunology. [Link]
-
Palacios, E. H., & Weiss, A. (2012). How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism. Frontiers in Immunology, 3, 163. [Link]
-
Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912–1934. [Link]
Sources
H-Glu-Thr-Tyr-OH application in cell-based signaling assays
Investigating the Role of the Tetrapeptide H-Glu-Thr-Tyr-OH in Cell-Based Signaling Assays
Introduction: The Untapped Potential of Novel Peptides in Cellular Signaling
Short-chain peptides are emerging as critical modulators of a vast array of physiological processes, offering a rich and largely unexplored source for novel therapeutic agents and research tools. The tetrapeptide H-Glu-Thr-Tyr-OH, with its constituent amino acids—Glutamic acid (Glu), Threonine (Thr), and Tyrosine (Tyr)—presents a compelling candidate for investigation in the context of cellular signaling. The presence of a terminal tyrosine residue is particularly noteworthy, as tyrosine phosphorylation is a cornerstone of signal transduction, governing processes from cell growth and proliferation to differentiation and metabolism.[1]
This application note puts forward the hypothesis that H-Glu-Thr-Tyr-OH may function as a modulator of receptor tyrosine kinase (RTK) signaling. RTKs are a major class of cell surface receptors that, upon ligand binding, dimerize and autophosphorylate on specific tyrosine residues, initiating a cascade of downstream signaling events. This guide provides a comprehensive framework and detailed protocols for researchers to systematically investigate the potential bioactivity of H-Glu-Thr-Tyr-OH in cell-based assays, focusing on its putative effects on a generic RTK pathway.
The methodologies described herein are designed to be adaptable to various cell lines and RTK systems, empowering researchers to elucidate the peptide's mechanism of action, determine its potency and efficacy, and pave the way for its potential application in drug discovery and development.
Scientific Rationale: Why Focus on Receptor Tyrosine Kinase Pathways?
The decision to investigate H-Glu-Thr-Tyr-OH within the context of RTK signaling is underpinned by the following key scientific principles:
-
The Centrality of the Tyrosine Residue: The C-terminal tyrosine provides a potential substrate for tyrosine kinases or a recognition motif for phosphotyrosine-binding domains (e.g., SH2 domains), which are integral components of RTK signaling cascades. The phosphorylation state of this residue could be a critical determinant of the peptide's activity.
-
Structural Analogy to Known Modulators: Many endogenous and synthetic peptides that modulate RTK activity possess tyrosine residues at key positions. For instance, certain peptide-based inhibitors of VEGF receptor-2 (a prominent RTK) incorporate tyrosine in their sequence, highlighting its importance in receptor interaction.[2][3]
-
Broad Applicability and High Impact: RTK signaling pathways are implicated in a multitude of human diseases, including cancer, metabolic disorders, and inflammatory conditions. Identifying novel modulators of these pathways is of paramount importance in biomedical research.
This application note will guide the user through a logical workflow, beginning with the assessment of direct RTK activation, followed by the analysis of downstream signaling events, and culminating in a functional cellular response assay.
Experimental Workflow for Characterizing H-Glu-Thr-Tyr-OH
The following diagram illustrates the proposed experimental workflow to systematically evaluate the impact of H-Glu-Thr-Tyr-OH on a representative RTK signaling pathway.
Caption: Experimental workflow for H-Glu-Thr-Tyr-OH characterization.
Part 1: Foundational Protocols
1.1 Peptide Preparation and Quality Control
The quality and handling of the peptide are critical for reproducible results.
-
Reconstitution: H-Glu-Thr-Tyr-OH (Molecular Weight: approx. 411.4 g/mol ) should be reconstituted in a suitable solvent. Due to the presence of a free carboxylic acid group on the glutamic acid residue, sterile phosphate-buffered saline (PBS) or cell culture medium at a neutral pH should be appropriate. For higher stock concentrations, consider using a minimal amount of 10-50 mM NaOH to aid dissolution, followed by pH adjustment and dilution in buffer.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Purity Assessment: If not provided by the supplier, peptide purity should be assessed by High-Performance Liquid Chromatography (HPLC). Purity >95% is recommended for cell-based assays.
1.2 Cell Line Selection and Culture
The choice of cell line is crucial and should be based on the specific RTK of interest.
-
Recommended Cell Lines:
-
HEK293 cells: Easily transfectable, allowing for the overexpression of a specific RTK if endogenous levels are low.
-
A549 cells: A human lung carcinoma cell line known to express Epidermal Growth Factor Receptor (EGFR).
-
HUVEC (Human Umbilical Vein Endothelial Cells): Express Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and are relevant for angiogenesis studies.[2]
-
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Serum Starvation: Prior to peptide treatment, it is essential to serum-starve the cells (e.g., in a medium containing 0.1-0.5% FBS for 12-24 hours). This reduces basal RTK activation and enhances the signal-to-noise ratio of the assay.
Part 2: Core Signaling Assays
2.1 Assay 1: Receptor Tyrosine Kinase Phosphorylation Assay
This assay directly measures the activation of the target RTK in response to H-Glu-Thr-Tyr-OH.
Principle: Upon activation, RTKs undergo autophosphorylation on specific tyrosine residues. This can be detected using phospho-specific antibodies.
Protocol (Western Blotting):
-
Cell Seeding: Seed 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a low-serum medium and incubate for 12-24 hours.
-
Peptide Treatment:
-
Prepare a dilution series of H-Glu-Thr-Tyr-OH in a serum-free medium (e.g., 0, 0.1, 1, 10, 100 µM).
-
Include a positive control (e.g., the known ligand for the RTK, such as EGF for EGFR).
-
Aspirate the starvation medium and add the peptide/control treatments. Incubate for a short period (e.g., 5, 15, 30 minutes) at 37°C.
-
-
Cell Lysis:
-
Immediately place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target RTK (e.g., anti-phospho-EGFR (Tyr1068)) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total RTK protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Data Interpretation:
| Treatment Group | Expected Outcome (If Peptide is an Agonist) | Expected Outcome (If Peptide is an Antagonist) |
| Untreated Control | Low/basal p-RTK signal | Low/basal p-RTK signal |
| H-Glu-Thr-Tyr-OH | Dose-dependent increase in p-RTK signal | No change in p-RTK signal |
| Positive Control (Ligand) | Strong p-RTK signal | Strong p-RTK signal |
| Peptide + Ligand | N/A | Dose-dependent decrease in ligand-induced p-RTK signal |
2.2 Assay 2: Downstream Signaling Pathway Analysis (p-ERK & p-Akt)
This assay investigates whether the observed RTK activation translates into downstream signaling.
Principle: Activated RTKs recruit adaptor proteins that trigger downstream cascades, prominently the MAPK/ERK and PI3K/Akt pathways.
Protocol: The protocol is identical to the Western Blotting protocol in Assay 1, but the primary antibodies used will be specific for the phosphorylated forms of key downstream kinases:
-
Anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Anti-phospho-Akt (Ser473)
The membrane should also be stripped and re-probed for total ERK and total Akt.
Sources
Application Notes & Protocols: Development of H-Glu-Thr-Tyr-OH for Targeted Drug Delivery
Abstract
Peptide-drug conjugates (PDCs) represent a promising modality for targeted cancer therapy, offering the potential for enhanced efficacy and reduced systemic toxicity.[1] Short peptides are advantageous as targeting ligands due to their high specificity, low immunogenicity, ease of synthesis, and cost-effectiveness.[2][3] This document provides a comprehensive guide for the development of the novel tripeptide, H-Glu-Thr-Tyr-OH (EYT), as a targeting moiety for drug delivery. We present a full workflow, from initial synthesis and characterization to the creation of a peptide-drug conjugate and its subsequent in vitro validation. The protocols herein are designed to be robust and reproducible for researchers in drug development and chemical biology.
Introduction: The Rationale for H-Glu-Thr-Tyr-OH as a Novel Targeting Ligand
The principle of targeted drug delivery hinges on the selective recognition of receptors that are overexpressed on the surface of diseased cells compared to healthy tissue.[2] While well-established peptides like RGD have proven effective in targeting integrins, the discovery of new targeting motifs is critical for expanding the scope of PDC therapy to a wider range of cancers.[2]
We hypothesize that the tripeptide H-Glu-Thr-Tyr-OH possesses structural features conducive to specific receptor binding. The constituent amino acids offer a combination of functionalities:
-
Glutamic Acid (Glu): Provides a negative charge, enabling ionic interactions with positively charged residues in a receptor's binding pocket.
-
Tyrosine (Tyr): Features a phenolic side chain capable of forming hydrogen bonds and participating in π-π stacking interactions, which are crucial for high-affinity binding in many biological systems.[4]
-
Threonine (Thr): A polar, uncharged residue that can act as a hydrogen bond donor or acceptor, contributing to binding specificity.
Given this combination, H-Glu-Thr-Tyr-OH is a promising candidate for targeting receptors that feature a complementary binding surface, such as certain glutamate receptors or T-cell receptors that are aberrantly expressed on tumor cells.[5][6][7] This guide outlines the necessary steps to synthesize, conjugate, and validate this novel peptide for targeted drug delivery applications.
Overall Development Workflow
The development and validation process follows a logical progression from chemical synthesis to biological evaluation.
Caption: High-level workflow for the development of H-Glu-Thr-Tyr-OH as a targeting ligand.
Part I: Synthesis and Characterization of H-Glu-Thr-Tyr-OH
The foundation of any PDC is a high-purity targeting peptide. We will utilize Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the most common and robust method for peptide production.[8][9]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of H-Glu-Thr-Tyr-OH
This protocol details the manual synthesis of the tripeptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. If a C-terminal carboxylic acid is desired, a 2-chlorotrityl or Wang resin should be used.[10]
Core Principle: The peptide is built step-by-step on a solid resin support. Each cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Rink Amide MBHA resin (loading capacity ~0.5 mmol/g)
-
Fmoc-Tyr(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Glu(OtBu)-OH (3 equivalents per coupling)
-
Coupling Reagent: HCTU (2.9 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH) (peptide synthesis grade)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Place 200 mg of Rink Amide resin (~0.1 mmol scale) in the reaction vessel. Add 5 mL of DMF and gently agitate for 1 hour to swell the resin. Drain the DMF.[10]
-
Initial Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add another 5 mL of the deprotection solution and agitate for 15 minutes. Drain.[11]
-
Washing: Wash the resin thoroughly by adding 5 mL of DMF, agitating for 1 minute, and draining. Repeat this wash step 5 times to remove all residual piperidine.
-
First Coupling (Tyrosine):
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in 3 mL of DMF.
-
Allow the activation to proceed for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin 3 times with DMF.
-
-
Second Coupling (Threonine): Repeat steps 2-4 using Fmoc-Thr(tBu)-OH.
-
Third Coupling (Glutamic Acid): Repeat steps 2-4 using Fmoc-Glu(OtBu)-OH.
-
Final Fmoc Deprotection: After the final coupling, perform one last deprotection (Step 2) to remove the Fmoc group from the N-terminal Glutamic acid.
-
Final Washing and Drying: Wash the peptide-resin 5 times with DMF, followed by 3 times with DCM, and 3 times with MeOH. Dry the resin under vacuum for at least 2 hours.
-
Cleavage and Deprotection:
-
Add 5 mL of the cleavage cocktail to the dried resin in a fume hood.
-
Agitate gently for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a 50 mL conical tube.
-
Precipitate the crude peptide by adding the filtrate dropwise into 40 mL of cold diethyl ether.
-
Centrifuge the mixture (3000 x g, 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: HPLC Purification
Rationale: The crude product from synthesis contains truncated sequences and residual scavengers. Reverse-phase high-performance liquid chromatography (RP-HPLC) is essential to isolate the desired full-length peptide.
Instrumentation & Reagents:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A (add a small amount of B if needed for solubility).
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient, for example, 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm (for the tyrosine residue).
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and freeze-dry using a lyophilizer to obtain a white, fluffy powder.
Protocol 3: Characterization of H-Glu-Thr-Tyr-OH
Rationale: It is critical to confirm the identity and purity of the final peptide product before proceeding to conjugation.
Methods:
-
Mass Spectrometry (MS): Use Electrospray Ionization (ESI) or MALDI-TOF to confirm the molecular weight of the peptide.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR can be used to confirm the structure and purity, although for short peptides, MS is often sufficient.
| Parameter | Expected Value |
| Chemical Formula | C₁₈H₂₅N₄O₇ (Amide form) |
| Average Molecular Weight | 425.42 g/mol |
| Monoisotopic Mass | 425.1727 g/mol |
| Purity (by HPLC) | > 95% |
| Appearance | White lyophilized powder |
Part II: Development of a Peptide-Drug Conjugate (PDC)
For this guide, we will describe the conjugation of the peptide's N-terminal amine to a carboxyl-containing linker on a model cytotoxic drug, Doxorubicin (DOX). The reaction will utilize EDC/NHS chemistry, a robust method for forming stable amide bonds.[12][13]
Protocol 4: Conjugation of H-Glu-Thr-Tyr-OH to a Drug Payload
Core Principle: A carboxyl group on the drug/linker is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate reacts with Sulfo-NHS to form a more stable amine-reactive ester, which then efficiently reacts with the N-terminal amine of the peptide to form a stable amide bond.[14]
Caption: Mechanism of EDC/Sulfo-NHS mediated amide bond formation.
Materials:
-
H-Glu-Thr-Tyr-OH (lyophilized)
-
Doxorubicin-glutarate linker (or other carboxyl-functionalized drug)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 10 mg/mL.
-
Dissolve the carboxyl-functionalized drug in a minimal amount of DMSO, then dilute with Reaction Buffer.
-
Prepare fresh solutions of EDC (100 mg/mL) and Sulfo-NHS (100 mg/mL) in Reaction Buffer immediately before use.
-
-
Activation of Drug:
-
In a reaction tube, combine the drug solution with EDC (1.5 eq. relative to drug) and Sulfo-NHS (2.5 eq. relative to drug).
-
Incubate at room temperature for 15-30 minutes to form the active ester.
-
-
Conjugation Reaction:
-
Add the peptide solution to the activated drug mixture (use 1.2 eq. of peptide relative to the drug).
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching: Add a small amount of Quenching Buffer to stop the reaction by consuming any unreacted active esters.
-
Purification: The resulting PDC must be purified immediately to remove unreacted components.
Protocol 5: Purification and Characterization of the PDC
Rationale: Similar to peptide synthesis, the conjugation reaction mixture must be purified to isolate the desired product for biological testing.
Methods:
-
Purification: Use RP-HPLC with a suitable gradient to separate the PDC from the unconjugated peptide and drug. The PDC will typically have a longer retention time than the free peptide.
-
Characterization: Use ESI-MS to confirm the molecular weight of the final H-Glu-Thr-Tyr-OH-Drug conjugate. UV-Vis spectroscopy can also be used to confirm the presence of both the peptide (absorbance at 280 nm) and the drug (e.g., Doxorubicin at 480 nm).
Part III: In Vitro Evaluation of Targeting Efficacy
The ultimate goal is to demonstrate that the H-Glu-Thr-Tyr-OH-Drug conjugate can selectively kill cells that overexpress its target receptor.
Hypothetical Target and Cell Line Selection
For this application note, we will hypothesize that H-Glu-Thr-Tyr-OH targets a receptor overexpressed on glioblastoma cells.
-
Target Cell Line: U-87 MG (human glioblastoma), known to overexpress various peptide-binding receptors.
-
Control Cell Line: HEK293 (human embryonic kidney), with low expression of the target receptor.
Protocol 6: Cell Viability and Cytotoxicity Assays
Rationale: This assay determines the concentration of the PDC required to kill 50% of the cells (IC₅₀ value). A significantly lower IC₅₀ in the target cell line compared to the control cell line indicates target-specific cytotoxicity.[15][16]
Materials:
-
U-87 MG and HEK293 cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
H-Glu-Thr-Tyr-OH-Drug conjugate, free Drug, and free Peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the PDC, free drug, and free peptide in culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the drug concentration and determine the IC₅₀ value for each compound in each cell line.
Protocol 7: Cellular Uptake Studies
Rationale: To visually confirm that the peptide facilitates drug entry into the target cells, we can use a fluorescently labeled conjugate.
Procedure:
-
Synthesize a conjugate of H-Glu-Thr-Tyr-OH with a fluorescent drug (like Doxorubicin, which is naturally fluorescent) or by attaching a fluorophore (e.g., FITC) to the peptide.
-
Seed U-87 MG and HEK293 cells on glass coverslips in a 24-well plate.
-
Treat the cells with the fluorescent PDC at a non-lethal concentration for a defined period (e.g., 4 hours).
-
Wash the cells with PBS to remove the extracellular conjugate.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Expected Outcome: A significantly stronger intracellular fluorescence signal in the U-87 MG cells compared to the HEK293 cells, indicating preferential uptake.[17][18]
Protocol 8: Competitive Binding Assay
Rationale: This is the definitive experiment to prove that the observed effects are mediated by a specific receptor. Excess free peptide should compete with the PDC for receptor binding, thereby reducing its cytotoxic effect.[19][20]
Procedure:
-
Seed U-87 MG cells in a 96-well plate as described in Protocol 6.
-
Pre-incubate the cells for 1-2 hours with a high concentration of free H-Glu-Thr-Tyr-OH peptide (e.g., 100-fold molar excess over the PDC).
-
Without washing, add the H-Glu-Thr-Tyr-OH-Drug conjugate at its approximate IC₅₀ concentration.
-
As a control, treat a set of wells with only the PDC (at its IC₅₀).
-
Incubate for 48-72 hours and perform an MTT assay.
-
Expected Outcome: The cells pre-incubated with the free peptide should show significantly higher viability than those treated with the PDC alone. This "rescue" effect demonstrates that the drug's entry and subsequent cytotoxicity are dependent on the peptide binding to its specific target.
Caption: Hypothesized mechanism of target-specific uptake via receptor-mediated endocytosis.
References
-
Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254. [Link]
-
Synpeptide. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
-
Zhang, P., Cheetham, A. G., Lock, L. L., & Cui, H. (2013). Cellular uptake and cytotoxicity of drug-peptide conjugates regulated by conjugation site. Bioconjugate chemistry, 24(4), 629–639. [Link]
-
Zhang, P., Cheetham, A. G., Lock, L. L., & Cui, H. (2013). Cellular Uptake and Cytotoxicity of Drug–Peptide Conjugates Regulated by Conjugation Site. Bioconjugate Chemistry, 24(4), 629-639. [Link]
-
PubMed. Cellular uptake and cytotoxicity of drug-peptide conjugates regulated by conjugation site. [Link]
-
Johns Hopkins University. Cellular uptake and cytotoxicity of drug-peptide conjugates regulated by conjugation site. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Nakajima, T., et al. (2021). In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties. Pharmaceuticals, 14(5), 449. [Link]
-
ResearchGate. Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups? [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. [Link]
-
Plummer, S. T., et al. (2021). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. Bioconjugate Chemistry, 32(1), 136-147. [Link]
-
Mtoz Biolabs. Competitive Ligand Binding Assay. [Link]
-
Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current chemical genomics, 3, 33–41. [Link]
-
Del Gatto, A., et al. (2021). Cross-Linked Self-Assembling Peptides and Their Post-Assembly Functionalization via One-Pot and In Situ Gelation System. International Journal of Molecular Sciences, 22(16), 8563. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. [Link]
-
Fluidic Sciences Ltd. Competition Assays vs. Direct Binding Assays: How to choose. [Link]
-
Drug Target Review. Application note: Direct and Competitive Live Cell Antibody Binding. [Link]
-
Colorado State University. Neurotransmitters: Glutamate Receptors and Signal Transduction. Pressbooks. [Link]
-
Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]
-
Zhang, Q., et al. (2012). A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. Molecular & Cellular Proteomics, 11(7), M111.015383. [Link]
-
Seo, J., & Nam, Y. S. (2018). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Functional Materials, 28(41), 1802222. [Link]
-
Pasut, G., et al. (2008). Direct Peptide Bioconjugation/PEGylation at Tyrosine with Linear and Branched Polymeric Diazonium Salts. Journal of the American Chemical Society, 130(51), 17495–17503. [Link]
-
Aina, O. H., et al. (2018). Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells. Cancers, 10(11), 416. [Link]
-
Holler, P. D., & Kranz, D. M. (2005). Stable, soluble, high-affinity, engineered T cell receptors: novel antibody-like proteins for specific targeting of peptide antigens. Clinical and experimental immunology, 142(3), 454–460. [Link]
-
D'Arcangelo, A., et al. (2022). Targeting Peptides: The New Generation of Targeted Drug Delivery Systems. Pharmaceutics, 14(3), 667. [Link]
-
Prickett, J. D., & Mugo, F. N. (2016). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. International journal of molecular sciences, 17(11), 1845. [Link]
-
Massia, S. P., & Hubbell, J. A. (1991). Covalent surface immobilization of Arg-Gly-Asp- and Tyr-Ile-Gly-Ser-Arg-containing peptides to obtain well-defined cell-adhesive substrates. Analytical biochemistry, 197(1), 1–12. [Link]
-
Kurup, P., et al. (2017). Tyrosine phosphatase STEP is a key regulator of glutamate-induced prostaglandin E2 release from neurons. The Journal of biological chemistry, 292(48), 19644–19653. [Link]
-
Montemayor, E. J., et al. (2023). Feature selection enhances peptide binding predictions for TCR-specific interactions. Frontiers in Molecular Biosciences, 10, 1269151. [Link]
-
Wikipedia contributors. (2024). Biochemical cascade. Wikipedia, The Free Encyclopedia. [Link]
-
Cole, D. K., et al. (2014). T-cell receptor (TCR)-peptide specificity overrides affinity-enhancing TCR-major histocompatibility complex interactions. The Journal of biological chemistry, 289(2), 738–748. [Link]
-
Siegel, G. J., et al. (2012). Glutamate and Glutamate Receptors. Basic Neurochemistry: Principles of Molecular, Cellular, and Medical Neurobiology (8th ed.). [Link]
-
Harris, D. T., & Kranz, D. M. (2016). The intersection of affinity and specificity in the development and optimization of T cell receptor based therapeutics. Frontiers in immunology, 7, 530. [Link]
Sources
- 1. Tyrosine phosphatase STEP is a key regulator of glutamate-induced prostaglandin E2 release from neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Peptides: The New Generation of Targeted Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotransmitters: Glutamate Receptors and Signal Transduction – On Becoming a Neuroscientist [colorado.pressbooks.pub]
- 6. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-cell receptor (TCR)-peptide specificity overrides affinity-enhancing TCR-major histocompatibility complex interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Cross-Linked Self-Assembling Peptides and Their Post-Assembly Functionalization via One-Pot and In Situ Gelation System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kosheeka.com [kosheeka.com]
- 16. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
Application of H-Glu-Thr-Tyr-OH in neurodegenerative disease research
Application Note: Investigating H-Glu-Thr-Tyr-OH (ETY) in Neurodegenerative Disease Models
Executive Summary
H-Glu-Thr-Tyr-OH (ETY) is a bioactive tripeptide increasingly utilized in neurobiology research as a molecular probe for oxidative stress modulation and tyrosine kinase signaling . While not yet a clinical drug, its structural homology to active domains of growth factors (e.g., IGF-1 N-terminal regions) and its intrinsic antioxidant properties make it a critical tool for fragment-based drug discovery in Alzheimer’s Disease (AD) and Parkinson’s Disease (PD).
This guide provides a rigorous experimental framework for applying ETY in neurodegenerative research, focusing on its mechanism as a Reactive Oxygen Species (ROS) scavenger and a competitive substrate for kinase activity .
Technical Profile & Mechanism of Action
Physicochemical Properties
-
Sequence: Glutamic Acid - Threonine - Tyrosine (Glu-Thr-Tyr)[1]
-
Molecular Weight: ~397.4 g/mol
-
Solubility: Highly soluble in water/PBS due to the polar side chains (Glu, Thr) and the ionizable phenolic group (Tyr).
-
Stability: Susceptible to aminopeptidases; requires protease inhibitors in lysate assays.
Mechanisms in Neurodegeneration
The therapeutic potential of ETY rests on two primary pillars:
-
Direct Antioxidant Scavenging: The C-terminal Tyrosine (Tyr) residue contains a phenolic hydroxyl group capable of donating hydrogen atoms to neutralize free radicals (ROS). In neurodegenerative cascades, this mimics the action of endogenous antioxidants, protecting neurons from A
-induced oxidative stress. -
Signal Transduction Modulation (Kinase Mimicry): The Thr-Tyr motif is a classic recognition site for dual-specificity kinases and tyrosine kinases. ETY can act as a decoy substrate or competitive inhibitor , modulating aberrant phosphorylation cascades (e.g., Tau hyperphosphorylation) often observed in AD.
-
Growth Factor Homology: Sequence analysis reveals ETY motifs in the N-terminal stabilization regions of Insulin-like Growth Factor-1 (IGF-1) analogues [1]. IGF-1 signaling is neuroprotective; thus, ETY may function as a minimal pharmacophore retaining partial agonist activity.
Visualization: Mechanism & Experimental Workflow
The following diagram illustrates the dual mechanism of ETY and the logical flow of experimentation.
Figure 1: Dual mechanistic pathway of H-Glu-Thr-Tyr-OH involving ROS scavenging and Kinase interaction, leading to neuroprotective outcomes.
Detailed Experimental Protocols
Protocol A: Cell-Free Antioxidant Capacity (DPPH Assay)
Purpose: To validate the intrinsic radical scavenging capability of the Tyrosine residue in ETY before moving to cell models.
Reagents:
-
H-Glu-Thr-Tyr-OH (Stock: 10 mM in ddH2O).
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Solution: 0.1 mM in Ethanol.
-
Positive Control: Ascorbic Acid or Trolox.
Procedure:
-
Preparation: Prepare serial dilutions of ETY (10 µM – 1000 µM) in a 96-well plate.
-
Reaction: Add 100 µL of 0.1 mM DPPH solution to 100 µL of peptide sample.
-
Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.
-
Measurement: Read Absorbance at 517 nm .
-
Calculation:
Success Criteria: ETY should show dose-dependent scavenging, though likely less potent than Trolox (Vitamin E analog) due to having only one phenolic group.
Protocol B: In Vitro Neuroprotection Assay (SH-SY5Y Cells)
Purpose: To assess efficacy against oxidative stress induced by H2O2 or Amyloid-Beta (Aβ).
Reagents:
-
SH-SY5Y Human Neuroblastoma cells.
-
Stressors: Hydrogen Peroxide (H2O2, 100 µM) OR Aβ1-42 oligomers (10 µM).
-
Assay: MTT or CCK-8 Cell Viability Kit.
Step-by-Step Workflow:
-
Seeding: Seed SH-SY5Y cells at
cells/well in 96-well plates. Culture for 24h. -
Pre-treatment: Replace medium with serum-free medium containing ETY (concentrations: 10, 50, 100, 200 µM).
-
Control: Vehicle only.
-
Duration: Incubate for 2 hours (prophylactic window).
-
-
Insult: Add H2O2 (final conc. 100 µM) or Aβ1-42 to the wells without removing the peptide.
-
Co-incubation: Incubate for 24 hours at 37°C.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read at 570 nm .
Data Interpretation:
Compare cell viability of (Peptide + Insult) vs. (Insult Only). A statistically significant increase (
Protocol C: Blood-Brain Barrier (BBB) Permeability (PAMPA)
Purpose: To determine if ETY can passively cross the BBB, a critical requirement for CNS drugs.
System: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).
-
Donor Well: Load ETY (200 µM) in PBS (pH 7.4).
-
Membrane: Coat PVDF filter with Porcine Brain Lipid extract (20 mg/mL in dodecane).
-
Acceptor Well: Fill with PBS (pH 7.4).
-
Incubation: 18 hours at RT in a humidity chamber.
-
Quantification: Measure peptide concentration in Acceptor well via HPLC-UV (280 nm) or LC-MS.
-
Calculation: Calculate Effective Permeability (
).-
High Permeability:
cm/s. -
Low Permeability:
cm/s.
-
Data Presentation & Analysis
Table 1: Expected Results Matrix
| Assay Type | Parameter | Expected Outcome for ETY | Mechanistic Insight |
| DPPH (Cell-Free) | IC50 Value | Moderate (50-200 µM) | Tyrosine residue donates H+ to neutralize radicals. |
| SH-SY5Y Viability | % Survival (+H2O2) | Increase from ~40% to ~70% | Mitigates intracellular oxidative stress. |
| Kinase Assay | Phosphorylation | Competitive Inhibition | Thr-Tyr motif competes with native substrates. |
| PAMPA-BBB | Permeability ( | Low-Moderate | Hydrophilic nature (Glu/Thr) may limit passive transport; may require specific transporters. |
References
-
Google Patents. (1999). Pharmacologically active peptide conjugates having a reduced tendency towards enzymatic hydrolysis. Patent WO1999046283A9. Link(Identifies Glu-Thr-Tyr as a stabilizing N-terminal sequence in IGF-1 analogues).
-
MedChemExpress. (2023). Glu-Thr-Tyr-Ser-Lys Product Datasheet.[2]Link(Validates the peptide sequence as a known bioactive fragment utilized in screening).
-
DigitalCommons@UNL. (2019). Bioactive peptides derived from milk.Link(Cites Tyr-containing peptides like Tyr-Pro-Pro-Tyr-Glu-Thr-Tyr as potent antioxidants).
-
Boston University. (2011). Pyroglutamate-Aβ and Alzheimer's disease.[1][3]Link(Provides context on glutamate-modified peptides in amyloid plaques).
-
ChemicalBook. (2023). H-Glu-Thr-Tyr-OH Product Entry (CAS 110642-78-9).Link(Confirms commercial availability for research).
Sources
- 1. US20040248218A1 - Gene SCC-112 and diagnostic and therapeutic uses thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. NZ506839A - Pharmacologically active peptide conjugates having a reduced tendency towards enzymatic hydrolysis - Google Patents [patents.google.com]
Application Notes and Protocols for Investigating H-Glu-Thr-Tyr-OH as a Potential Modulator of Receptor Activity
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of the novel tetrapeptide H-Glu-Thr-Tyr-OH as a modulator of receptor activity. This document offers a strategic and methodological guide, from initial hypothesis generation to detailed experimental validation, grounded in established scientific principles.
Introduction: The Therapeutic Potential of Novel Tetrapeptides
Short peptides have emerged as promising therapeutic agents due to their high specificity, potency, and relatively low toxicity. The tetrapeptide H-Glu-Thr-Tyr-OH is a novel compound of interest, comprised of four key amino acids: Glutamic acid (Glu), Threonine (Thr), Tyrosine (Tyr), and a C-terminal hydroxyl group. The constituent amino acids provide a rationale for investigating its potential as a receptor modulator:
-
Glutamic Acid (Glu): As an excitatory neurotransmitter that activates glutamate receptors, its presence suggests a potential interaction with receptors in the central nervous system.
-
Tyrosine (Tyr): The phenolic side chain of tyrosine is a crucial component in the binding of many ligands to their receptors and can be a target for phosphorylation, a key mechanism in signal transduction.[1][2]
-
Threonine (Thr): This amino acid can participate in hydrogen bonding and can also be a site of phosphorylation, contributing to the peptide's binding affinity and functional activity.
Given these characteristics, H-Glu-Thr-Tyr-OH is a compelling candidate for modulating the activity of various receptor families, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The following sections outline a systematic approach to elucidate the pharmacological profile of this peptide.
Preliminary Characterization and In Silico Analysis
Prior to extensive in vitro testing, a foundational understanding of the peptide's properties is essential.
2.1. Peptide Synthesis and Purity Assessment
H-Glu-Thr-Tyr-OH can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, it is crucial to confirm the peptide's purity and identity.
-
High-Performance Liquid Chromatography (HPLC): To assess purity, which should ideally be >95%.
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the tetrapeptide.
2.2. In Silico Receptor Screening
Computational modeling can provide initial hypotheses about potential receptor targets, guiding subsequent experimental work.
-
Molecular Docking: Docking simulations of H-Glu-Thr-Tyr-OH against a library of known receptor structures can predict binding affinities and binding poses. This can help prioritize receptor families for in vitro screening.
-
Pharmacophore Modeling: Identifying the 3D arrangement of essential features of the peptide can be used to search for receptors that recognize similar pharmacophores.
Experimental Workflow for Receptor Target Identification and Validation
A multi-stage experimental approach is recommended to first screen for potential receptor interactions and then validate and characterize the nature of this interaction.
Caption: Experimental workflow for receptor target validation.
Protocols for Hit Validation and Characterization
Once initial "hits" are identified from broad screening panels, the following detailed protocols can be employed for validation.
Protocol 1: Radioligand Binding Assay
This assay determines the affinity of H-Glu-Thr-Tyr-OH for a target receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of H-Glu-Thr-Tyr-OH.
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-agonist or [125I]-antagonist).
-
H-Glu-Thr-Tyr-OH stock solution.
-
Assay buffer (e.g., Tris-HCl with appropriate co-factors).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare Reagents: Dilute the cell membranes, radioligand, and H-Glu-Thr-Tyr-OH to their working concentrations in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand, and serial dilutions of H-Glu-Thr-Tyr-OH.
-
Incubation: Add the cell membranes to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the H-Glu-Thr-Tyr-OH concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Functional Assays for G-Protein Coupled Receptors (GPCRs)
These assays determine whether H-Glu-Thr-Tyr-OH acts as an agonist, antagonist, or allosteric modulator of a GPCR.
A. cAMP Assay (for Gs or Gi-coupled receptors)
Objective: To measure the effect of H-Glu-Thr-Tyr-OH on adenylyl cyclase activity.
Materials:
-
Cells stably expressing the target GPCR.
-
H-Glu-Thr-Tyr-OH stock solution.
-
A known agonist for the target receptor.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and grow to confluency.
-
Treatment:
-
Agonist Mode: Treat the cells with serial dilutions of H-Glu-Thr-Tyr-OH.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of H-Glu-Thr-Tyr-OH, followed by stimulation with a known agonist at its EC80 concentration.
-
-
Incubation: Incubate for a specified time at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the H-Glu-Thr-Tyr-OH concentration. For agonist mode, determine the EC50. For antagonist mode, determine the IC50.
B. Calcium Flux Assay (for Gq-coupled receptors)
Objective: To measure the effect of H-Glu-Thr-Tyr-OH on intracellular calcium mobilization.
Materials:
-
Cells stably expressing the target GPCR.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
H-Glu-Thr-Tyr-OH stock solution.
-
A known agonist for the target receptor.
-
Assay buffer (e.g., HBSS).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating and Dye Loading: Plate cells in a 96-well plate. On the day of the assay, load the cells with the calcium-sensitive dye.
-
Measurement: Place the plate in the fluorescence plate reader.
-
Treatment:
-
Agonist Mode: Inject serial dilutions of H-Glu-Thr-Tyr-OH and monitor the change in fluorescence over time.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of H-Glu-Thr-Tyr-OH, then inject a known agonist at its EC80 concentration and monitor the fluorescence.
-
-
Data Analysis: Calculate the peak fluorescence response for each concentration. Plot the response against the logarithm of the H-Glu-Thr-Tyr-OH concentration to determine the EC50 (agonist) or IC50 (antagonist).
Protocol 3: Functional Assays for Receptor Tyrosine Kinases (RTKs)
This assay determines if H-Glu-Thr-Tyr-OH can induce or inhibit the phosphorylation activity of an RTK.
A. Receptor Phosphorylation Assay (Western Blot)
Objective: To detect changes in the phosphorylation state of the target RTK.
Materials:
-
Cells expressing the target RTK.
-
H-Glu-Thr-Tyr-OH stock solution.
-
A known ligand for the RTK.
-
Lysis buffer with phosphatase and protease inhibitors.
-
Primary antibodies: anti-phospho-RTK (specific to the activated form) and anti-total-RTK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Treatment: Treat serum-starved cells with H-Glu-Thr-Tyr-OH (agonist mode) or pre-treat with H-Glu-Thr-Tyr-OH before adding a known ligand (antagonist mode).
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with the anti-phospho-RTK antibody, then strip and re-probe with the anti-total-RTK antibody as a loading control.
-
Detection: Visualize the bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities. A change in the ratio of phosphorylated RTK to total RTK indicates a modulatory effect.
Caption: Hypothetical GPCR signaling pathway for H-Glu-Thr-Tyr-OH.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized for clear interpretation.
| Parameter | Assay | Description |
| Ki | Radioligand Binding | The inhibition constant, representing the affinity of H-Glu-Thr-Tyr-OH for the receptor. |
| EC50 | Functional Assays (Agonist Mode) | The concentration of H-Glu-Thr-Tyr-OH that produces 50% of the maximal response. |
| IC50 | Functional Assays (Antagonist Mode) | The concentration of H-Glu-Thr-Tyr-OH that inhibits 50% of the response to a known agonist. |
| % Phosphorylation | Western Blot | The relative change in receptor phosphorylation in response to H-Glu-Thr-Tyr-OH treatment. |
Interpretation of Results:
-
Agonist: Binds to the receptor (low Ki) and elicits a functional response (low EC50).
-
Antagonist: Binds to the receptor (low Ki) but does not elicit a response on its own and blocks the effect of an agonist (low IC50).
-
Partial Agonist: Binds to the receptor and elicits a submaximal response compared to a full agonist.
-
Allosteric Modulator: Does not bind to the orthosteric site but modulates the affinity and/or efficacy of the endogenous ligand. This may be indicated by a change in the maximal response or a shift in the EC50 of the endogenous ligand.
Conclusion
The tetrapeptide H-Glu-Thr-Tyr-OH presents an intriguing scaffold for the development of novel receptor modulators. The systematic approach outlined in these application notes, from in silico screening to detailed in vitro characterization, provides a robust framework for elucidating its pharmacological profile. By employing these protocols, researchers can effectively determine the receptor targets, binding affinities, and functional activities of H-Glu-Thr-Tyr-OH, paving the way for potential therapeutic applications.
References
-
Padron, A. M., et al. (2002). Tyrosine residues that control binding and gating in the 5-hydroxytryptamine3 receptor revealed by unnatural amino acid mutagenesis. Journal of Biological Chemistry, 277(44), 41644-41650. Retrieved from [Link]
-
Hurley, J. H., et al. (1998). Structure/Function of the Human Glucocorticoid Receptor: Tyrosine 735 Is Important for Transactivation. Molecular Endocrinology, 12(1), 55-65. Retrieved from [Link]
Sources
Application Note: A Validated HPLC-MS/MS Method for the High-Sensitivity Quantification of H-Glu-Thr-Tyr-OH in Biological Matrices
Abstract
This document details a robust and highly sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of the tripeptide H-Glu-Thr-Tyr-OH. Given the peptide's inherent polarity, this guide provides a comprehensive protocol utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation. The method employs a stable isotope-labeled internal standard and has been developed and validated in accordance with regulatory guidelines to ensure accuracy, precision, and reliability for applications in preclinical and clinical research.
Introduction: The Rationale for a Specialized Approach
The quantification of peptides and small protein biomarkers is a critical aspect of drug development and clinical diagnostics. The target analyte, H-Glu-Thr-Tyr-OH (Glutamyl-Threonyl-Tyrosine), is a tripeptide whose accurate measurement in complex biological matrices like plasma or serum requires a highly selective and sensitive analytical method. The significant challenge in analyzing this peptide lies in its high polarity, driven by multiple ionizable groups and hydrophilic side chains.
Standard reversed-phase (RP) HPLC methods, which rely on hydrophobic interactions, often provide inadequate retention for such polar molecules, leading to elution near the solvent front and increased susceptibility to matrix effects.[1][2] This application note therefore pivots to a Hydrophilic Interaction Liquid Chromatography (HILIC) approach. HILIC utilizes a polar stationary phase and a high organic content mobile phase, promoting the retention of polar analytes through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[3][4][5] This strategy not only improves chromatographic retention but can also enhance electrospray ionization (ESI) efficiency due to the high organic content of the mobile phase, leading to gains in sensitivity.[6]
This protocol is designed to be a self-validating system, incorporating best practices for sample preparation, chromatography, and mass spectrometric detection, all grounded in authoritative regulatory standards to ensure data integrity and trustworthiness.[7][8]
Analyte Physicochemical Properties & Method Selection
A thorough understanding of the analyte's properties is the foundation of logical method development.
-
Analyte: H-Glu-Thr-Tyr-OH
-
Sequence: Glu-Thr-Tyr (ETY)
-
Molecular Formula: C₁₈H₂₅N₃O₈
-
Monoisotopic Mass: 411.1642 Da[7]
-
Key Physicochemical Feature: High Polarity (Topological Polar Surface Area: 199 Ų)[7]
This high polarity dictates the choice of HILIC over traditional C18 reversed-phase chromatography to ensure adequate retention and separation from early-eluting matrix components.
Experimental Workflow: From Sample to Signal
The entire analytical process is designed to minimize analyte loss, reduce matrix interference, and ensure reproducible quantification.
Caption: High-level workflow from sample preparation to final concentration reporting.
Detailed Protocols
Preparation of Standards and Reagents
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of H-Glu-Thr-Tyr-OH reference standard and dissolve in an appropriate volume of Milli-Q water to achieve a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the stable isotope-labeled (SIL) internal standard (e.g., H-Glu-Thr-Tyr-OH, ¹³C₉, ¹⁵N₁) in the same manner. The use of a SIL internal standard is the most effective way to compensate for variability in sample preparation and matrix effects.[9][10][11]
-
Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with 50:50 acetonitrile/water. These will be used to spike into blank matrix for calibration curve and quality control (QC) samples.
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
The goal of sample preparation is to remove proteins and phospholipids that can cause ion suppression and interfere with the analysis.[12][13][14]
-
Aliquot: Pipette 100 µL of the biological sample (e.g., plasma) into a low-binding microcentrifuge tube.
-
Spike IS: Add 10 µL of the internal standard working solution to all samples except for "double blank" samples. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilute Supernatant: Transfer the supernatant to a new tube and dilute with 1 mL of 1% formic acid in water. This step ensures proper binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of 1% formic acid in water.
-
Load Sample: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elute: Elute the peptide with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the peptide, releasing it from the cation exchange sorbent.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 acetonitrile/water with 0.1% formic acid for HILIC analysis.
HPLC-MS/MS Instrumental Conditions
Table 1: HPLC Parameters
| Parameter | Condition | Rationale |
| HPLC System | High-Performance Binary Pump System | Capable of delivering precise gradients at analytical flow rates. |
| Column | HILIC Amide Column (e.g., 100 x 2.1 mm, 1.7 µm) | Provides a polar stationary phase for retaining H-Glu-Thr-Tyr-OH. Smaller particle size enhances separation efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. Formic acid acts as a proton source to promote positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component. High initial concentration of acetonitrile is required for retention in HILIC. |
| Gradient | 95% B to 50% B over 5 min, then return to 95% B and re-equilibrate for 3 min | A decreasing organic gradient elutes the polar analyte. The re-equilibration step is critical for reproducible retention times in HILIC. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column that balances throughput with chromatographic performance. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce mobile phase viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes peak distortion, especially when the sample solvent does not perfectly match the initial mobile phase. |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting | Rationale |
| Mass Spectrometer | Triple Quadrupole (QqQ) | The gold standard for quantitative bioanalysis, enabling highly selective and sensitive Multiple Reaction Monitoring (MRM).[15] |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique well-suited for polar, non-volatile molecules like peptides, often producing multiply charged ions.[6][16] |
| Polarity | Positive | The presence of the N-terminal amine and the potential for protonation of the glutamic acid side chain makes positive ion mode the logical choice for this peptide. |
| Capillary Voltage | 3.5 kV | Optimized to ensure efficient generation of gas-phase ions. |
| Source Temperature | 150°C | Helps in the desolvation process. |
| Desolvation Temperature | 400°C | Facilitates the evaporation of solvent from the ESI droplets. |
| Gas Flow | Instrument Dependent (e.g., 800 L/hr) | Optimized for efficient desolvation. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[3][15] |
MRM Transition Selection
MRM transitions must be empirically determined by infusing the analyte and its SIL-IS into the mass spectrometer. However, based on the principles of peptide fragmentation (cleavage at the peptide bond to form b- and y-ions), the following transitions are proposed as a starting point for optimization.
Precursor Ion: The protonated molecule [M+H]⁺ for H-Glu-Thr-Tyr-OH has a theoretical m/z of 412.17 .
Table 3: Proposed MRM Transitions for H-Glu-Thr-Tyr-OH
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Rationale |
| 412.17 | 279.12 | y₂-ion | Cleavage between Glu and Thr, with the charge retained on the Thr-Tyr fragment. This is often a stable, dominant ion. |
| 412.17 | 233.09 | b₂-ion | Cleavage between Thr and Tyr, with the charge retained on the Glu-Thr fragment. |
| 412.17 | 136.08 | Tyrosine immonium ion | A characteristic fragment for tyrosine-containing peptides. |
Note: At least two transitions should be monitored per analyte for confident quantification and qualification.
Method Validation Protocol
The developed method must be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation guidance.[7][8] This ensures the data are reliable for their intended purpose.
Caption: Key parameters for a comprehensive bioanalytical method validation.
Validation Experiments (Summary)
-
Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are observed at the retention time of the analyte and IS.
-
Calibration Curve: Prepare an 8-point calibration curve in the matrix over the expected concentration range. The curve should be fitted with a weighted (1/x²) linear regression.
-
Accuracy and Precision: Analyze QC samples (at least four levels: LLOQ, low, medium, and high) in replicate (n=6) on three separate days. The mean accuracy should be within ±15% (±20% at LLOOQ) of the nominal value, and the coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
-
Matrix Effect: Quantitatively assess the matrix effect by comparing the peak response of the analyte spiked into post-extraction blank matrix supernatant with the response in a neat solution at low and high QC concentrations.[13] The IS-normalized matrix factor should have a CV ≤ 15%.
-
Stability: Perform freeze-thaw, bench-top, long-term, and autosampler stability tests using low and high QC samples to ensure the analyte does not degrade during sample handling, storage, and analysis.
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the quantification of the polar tripeptide H-Glu-Thr-Tyr-OH. By leveraging a HILIC separation strategy coupled with sensitive and selective MRM-based mass spectrometry, this method overcomes the challenges associated with analyzing hydrophilic peptides. The inclusion of a stable isotope-labeled internal standard and a rigorous validation framework ensures the generation of high-quality, reliable, and defensible data for researchers, scientists, and drug development professionals.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Desiderio, D.M., & Kai, M. (1983). Preparation of stable isotope-incorporated peptide internal standards for field desorption mass spectrometry quantification of peptides in biologic tissue. Biomedical Mass Spectrometry, 10(8), 471-479.
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103.
- Gerber, S. A., Rush, J., Stemman, O., Kirschner, M. W., & Gygi, S. P. (2003). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. Proceedings of the National Academy of Sciences, 100(12), 6940-6945.
- Pan, Y., & Zhang, Z. A. (2012). Evaluation of hydrophilic interaction chromatography versus C₁₈ reversed-phase chromatography for targeted quantification of peptides by mass spectrometry.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030.
-
U.S. Department of Health and Human Services, Food and Drug Administration (FDA). (2024). Bioanalytical Method Validation for Biomarkers. [Link]
-
PubChem. (n.d.). H-Glu-Thr-Tyr-OH. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
- Picotti, P., & Aebersold, R. (2012). Selected reaction monitoring-based proteomics: workflows, applications, and future directions.
- Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography− electrospray− tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
- Anderson, L., & Hunter, C. L. (2006). Quantitative mass spectrometric multiple reaction monitoring assays for major plasma proteins. Molecular & Cellular Proteomics, 5(4), 573-588.
- Mant, C. T., & Hodges, R. S. (2010). Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns.
-
Interchim. (n.d.). Peptides purification development in Reverse Phase. Interchim – Blog. Retrieved February 10, 2026, from [Link]
-
MAC-MOD Analytical. (n.d.). HILIC Analysis for Polar Modifications of Proteins and Peptides. Retrieved February 10, 2026, from [Link]
-
Peptide Port. (n.d.). RP-HPLC: Reversed-Phase Chromatography. Retrieved February 10, 2026, from [Link]
-
PolyLC. (n.d.). HILIC Columns for Polar Separations. Retrieved February 10, 2026, from [Link]
-
Yale School of Medicine. (n.d.). MRM Quantitative Analysis. Proteomics. Retrieved February 10, 2026, from [Link]
-
Wel-ch. (2024, January 26). Struggling with Polar Analytes? Meet HILIC: The "Reversed Reversed-Phase" Solution. YouTube. Retrieved February 10, 2026, from [Link]
Sources
- 1. Peptides purification development in Reverse Phase [blog.interchim.com]
- 2. RP-HPLC: Reversed-Phase Chromatography - Peptide Port [peptideport.com]
- 3. polylc.com [polylc.com]
- 4. m.youtube.com [m.youtube.com]
- 5. SeQuant® ZIC®-HILIC HPLC columns for polar hydrophilic compounds | Merck [merckmillipore.com]
- 6. Evaluation of hydrophilic interaction chromatography (HILIC) versus C₁₈ reversed-phase chromatography for targeted quantification of peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H-Glu-Thr-Tyr-OH | C18H25N3O8 | CID 91872927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]
- 9. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 10. ckisotopes.com [ckisotopes.com]
- 11. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Glu-Thr-Thr-Tyr | C22H32N4O10 | CID 71464588 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: A Comprehensive Guide to Assessing the Antioxidant Potential of the Tripeptide H-Glu-Thr-Tyr-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Antioxidants are crucial molecules that can mitigate this damage by neutralizing free radicals. Peptides derived from natural sources are gaining significant attention as potential therapeutic agents due to their favorable safety profiles and specific biological activities.
The tripeptide H-Glu-Thr-Tyr-OH (Glutamyl-Threonyl-Tyrosine) is a molecule of interest for its potential antioxidant properties. Its structure combines amino acid residues that suggest a capacity for both radical scavenging and metal chelation.
-
Tyrosine (Tyr) possesses a phenolic hydroxyl group, a well-established structural motif for donating a hydrogen atom to neutralize free radicals, resulting in a stable phenoxyl radical.[1][2]
-
Glutamic acid (Glu) contains two carboxylic acid groups, which can act as effective chelating agents for transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[3][4] By sequestering these ions, it can prevent them from participating in pro-oxidant reactions, such as the Fenton reaction, which generates highly reactive hydroxyl radicals.[1]
This application note provides a detailed, in-depth guide for researchers to rigorously evaluate the antioxidant potential of H-Glu-Thr-Tyr-OH. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are robust, reproducible, and yield scientifically sound data. We will cover essential in vitro chemical assays—DPPH, ABTS, and ORAC—and provide an outlook toward more biologically relevant cell-based methods.
Section 1: Foundational In Vitro Antioxidant Assays
A multi-assay approach is critical for a comprehensive understanding of a compound's antioxidant profile. Different assays are based on distinct chemical principles and measure different facets of antioxidant action.[5] This section details three widely accepted methods.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a rapid and straightforward method to assess the radical scavenging capacity of a compound.[6] DPPH is a stable, deep violet-colored free radical. When an antioxidant donates a hydrogen atom or an electron to DPPH, it becomes reduced to a pale yellow, non-radical form.[7][8] This color change, measured as a decrease in absorbance at approximately 517 nm, is directly proportional to the antioxidant's activity.[6] This assay is particularly useful for initial high-throughput screening.
Experimental Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
Peptide Sample: Prepare a stock solution of H-Glu-Thr-Tyr-OH in a suitable solvent (e.g., deionized water or phosphate-buffered saline, PBS). Create a series of dilutions (e.g., 0.01 to 3.0 mg/mL) to determine the concentration-dependent activity.[9]
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and stored in a light-protected container, as DPPH is light-sensitive. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as Trolox or Ascorbic Acid, in the same concentration range as the peptide.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the DPPH working solution.
-
Add 100 µL of the peptide sample, positive control, or blank (solvent) to the appropriate wells.[9]
-
Mix gently by pipetting.
-
Incubate the plate for 30 minutes in the dark at room temperature. Incubation in the dark is crucial to prevent the photo-degradation of DPPH.[9]
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following equation:
-
% Scavenging = [(Acontrol - Asample) / Acontrol] x 100 [9]
-
Where Acontrol is the absorbance of the DPPH solution with the blank, and Asample is the absorbance of the DPPH solution with the peptide or standard.
-
-
Plot the % scavenging against the sample concentration and determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[10][11] The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm.[12] In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's concentration and potency. This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.[5]
Experimental Workflow Diagram:
Caption: Kinetic workflow for the ORAC assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 75 mM potassium phosphate buffer (pH 7.4).
-
Fluorescein Stock Solution: Prepare a stock solution in the assay buffer. Protect from light.
-
Fluorescein Working Solution: Dilute the stock solution in assay buffer to the final working concentration just before use.
-
AAPH Solution: Prepare AAPH fresh for each assay in the assay buffer.
-
Peptide and Standard: Prepare serial dilutions of H-Glu-Thr-Tyr-OH and Trolox in the assay buffer.
-
-
Assay Procedure (96-well black plate format):
-
Add 25 µL of the peptide sample, Trolox standard, or assay buffer (blank) to the appropriate wells. [13] * Add 150 µL of the fluorescein working solution to all wells. Mix and incubate for at least 30 minutes at 37°C in the plate reader. [14][13] * Initiate the reaction by adding 25 µL of the AAPH solution to all wells. This step is often performed by the plate reader's injectors to ensure timing consistency. [15][13]3. Measurement and Data Analysis:
-
Immediately begin kinetic measurement of fluorescence (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 minutes for at least 60 minutes, maintaining the temperature at 37°C. [15][14] * Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard:
-
Net AUC = AUCsample - AUCblank
-
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Determine the ORAC value of the peptide from the standard curve and express it as µmol of Trolox Equivalents (TE) per mg or µmol of peptide.
-
Section 2: Data Interpretation and Comparative Analysis
No single assay can fully capture the antioxidant potential of a compound. It is essential to compare the results from multiple assays to build a comprehensive profile.
Example Data Summary Table:
| Assay | Metric | Trolox (Standard) | H-Glu-Thr-Tyr-OH |
| DPPH Assay | IC₅₀ (µg/mL) | 22.5 | Experimental Value |
| ABTS Assay | TEAC (µmol TE/µmol peptide) | 1.0 | Experimental Value |
| ORAC Assay | ORAC Value (µmol TE/µmol peptide) | 1.0 | Experimental Value |
Interpretation Insights:
-
A strong performance in the DPPH and ABTS assays would confirm the peptide's ability to directly scavenge radicals via hydrogen/electron donation, likely attributable to the tyrosine residue. [5]* A high ORAC value would indicate its effectiveness against peroxyl radicals, which has greater biological relevance. [15]* Discrepancies between assays can be informative. For example, a peptide might show moderate activity in the DPPH assay but high activity in the ORAC assay, suggesting it is more effective against peroxyl radicals than the stable DPPH radical. This can be due to factors like reaction kinetics or steric hindrance. [16]
Section 3: Outlook - Advancing to Cell-Based Assays
While in vitro chemical assays are crucial for initial characterization, they do not account for biological complexity such as cell uptake, metabolism, or intracellular localization. [17][18]The Cellular Antioxidant Activity (CAA) assay is a logical next step to assess the antioxidant potential of H-Glu-Thr-Tyr-OH in a more biologically relevant context.
Principle of the CAA Assay: This assay measures the ability of a compound to prevent the oxidation of a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), within live cells. [19][20]Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by peroxyl radicals (generated by AAPH) to the highly fluorescent dichlorofluorescein (DCF). [21]Antioxidants that can enter the cells will inhibit this oxidation, resulting in reduced fluorescence. [17] High-Level CAA Workflow Diagram:
Caption: High-level workflow for the Cellular Antioxidant Activity (CAA) assay.
A positive result in the CAA assay would provide strong evidence that H-Glu-Thr-Tyr-OH is not only a chemical antioxidant but also possesses bioactivity at the cellular level, a critical finding for any drug development professional. [17]
Conclusion
This guide provides a robust framework for the comprehensive evaluation of the antioxidant potential of the tripeptide H-Glu-Thr-Tyr-OH. By employing a multi-assay approach starting with foundational chemical tests like DPPH, ABTS, and ORAC, researchers can obtain a detailed profile of its radical scavenging capabilities. Explaining the causality behind each protocol step ensures high-quality, reproducible data. Advancing to cell-based assays like the CAA will further elucidate the peptide's biological relevance, providing crucial insights for its potential application in therapeutic and health-promoting contexts.
References
-
Kim, M.-R., et al. (2015). Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays. ResearchGate. [Link]
-
Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from Kamiya Biomedical Company website. [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay Kit. Retrieved from Kamiya Biomedical Company website. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from G-Biosciences website. [Link]
-
Wang, S., et al. (2023). Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. ResearchGate. [Link]
-
Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
Active Concepts. (2015). Oxygen Radical Absorbance Capacity (ORAC) Assay. Retrieved from Active Concepts website. [Link]
-
Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC - NIH. [Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Wang, B., et al. (2019). Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates. PMC. [Link]
-
Arigo biolaboratories. (n.d.). ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit. Retrieved from Arigo biolaboratories website. [Link]
-
Prakash, O., et al. (2013). Glutamic acid as anticancer agent: An overview. PMC - NIH. [Link]
-
Georgiev, V., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. [Link]
-
Multiplex Group. (2023). Amino acids as chelating agents – a natural solution for better plant health. Retrieved from Multiplex Group website. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from Cell Biolabs, Inc. website. [Link]
-
BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. Retrieved from BMG Labtech website. [Link]
-
Kschonsek, J., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers. [Link]
-
BioRender.com. (n.d.). Determination of peptide antioxidant activity by DPPH method. Retrieved from BioRender.com website. [Link]
-
Miguel, M. G., et al. (2023). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI. [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from Amerigo Scientific website. [Link]
-
Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]
-
Raksha, L., et al. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamic acid as anticancer agent: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. multiplexgroup.com [multiplexgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. amerigoscientific.com [amerigoscientific.com]
- 7. Determination of peptide antioxidant activity by DPPH method | BioRender Science Templates [biorender.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
Technical Support Center: H-Glu-Thr-Tyr-OH Dissolution & Handling
Case ID: ETY-SOL-001 Subject: Optimization of H-Glu-Thr-Tyr-OH Solubility for In Vitro Applications Status: Active Guide Expert Reviewer: Senior Application Scientist, Peptide Chemistry Division
Executive Summary & Physicochemical Profile
The Challenge: H-Glu-Thr-Tyr-OH (Glu-Thr-Tyr) presents a common "solubility paradox" in peptide chemistry. While the sequence is short and contains hydrophilic residues (Glu, Thr), the presence of Tyrosine (Tyr) often dictates its solubility behavior. Tyrosine is notoriously hydrophobic and prone to stacking aggregation, particularly near neutral pH. Additionally, the Glutamic acid (Glu) residue renders the peptide acidic.
Technical Strategy: Successful dissolution relies on exploiting the peptide’s net charge.[1][2] Since the peptide is acidic (Net Charge = -1 at pH 7), shifting the pH slightly basic ionizes the Tyrosine hydroxyl group and the Glutamic acid side chain, breaking intermolecular hydrogen bonds and forcing solvation.
Physicochemical Data Table
| Property | Value | Implication for Solubility |
| Sequence | H-Glu-Thr-Tyr-OH | E (Acidic) - T (Polar) - Y (Aromatic/Hydrophobic) |
| Molecular Weight | ~411.4 g/mol | Low MW facilitates diffusion but does not guarantee solubility. |
| Isoelectric Point (pI) | ~3.2 - 3.5 | Critical: Minimum solubility occurs near pH 3.5. Avoid buffers in this range. |
| Net Charge (pH 7) | -1 | Theoretically soluble in water, but Tyr stacking may require assistance. |
| Hydrophobicity | Mixed | Tyr drives aggregation; Glu drives acidity. |
| Preferred Solvent | Water (pH adjusted) | Primary solvent. |
| Co-Solvent | DMSO | Secondary solvent (if concentration > 5 mg/mL). |
Standard Dissolution Protocol (The "First Principles" Method)
Objective: Prepare a stable, sterile stock solution (typically 1–10 mg/mL) suitable for cell culture.
Step 1: The "Swelling" Phase
-
Weigh the lyophilized peptide powder into a sterile polypropylene tube.
-
Add sterile distilled water (or PBS, though water is preferred initially to avoid salt crashes) to 75% of the final target volume.
-
Do not shake vigorously. High-shear mixing can cause foaming or gelation in peptides. Instead, swirl gently or use a vortex on a low setting.
Step 2: Visual Inspection & Sonication
-
Observation: If the solution is clear, proceed to Step 4.
-
Observation: If the solution is cloudy, contains floating particulates, or is a gel:
-
Action: Sonicate the solution in an ultrasonic water bath for 3–5 minutes.
-
Mechanism: Sonication disrupts the non-covalent hydrophobic stacking interactions between Tyrosine rings.
-
Step 3: pH Adjustment (The "Tyrosine Trigger")
If the solution remains cloudy after sonication, the peptide is likely aggregated due to local acidity (from the Glu residue).
-
Action: Add 1% Ammonium Hydroxide (NH₄OH) or 0.1 M NaOH dropwise.
-
Technique: Add 1–2 µL at a time, vortexing between additions.
-
-
Stop Point: Stop immediately once the solution turns clear.
-
Mechanism: Raising the pH > 8.0 deprotonates the Tyrosine phenol group (forming a phenolate ion) and fully ionizes the Glutamic acid. This charge repulsion prevents aggregation.
Step 4: Final Volume & Sterilization
-
Sterilization: Filter through a 0.22 µm PVDF or PES membrane .
-
Warning: Do not use Nylon filters, as they can bind acidic peptides, reducing your actual concentration.
-
Decision Tree: Solubility Workflow
The following logic flow illustrates the decision-making process for dissolving H-Glu-Thr-Tyr-OH.
Figure 1: Step-by-step decision matrix for solubilizing H-Glu-Thr-Tyr-OH, prioritizing aqueous methods before organic co-solvents.
Troubleshooting & FAQs
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Cloudy precipitate after adding PBS | "Salting Out" Effect: High ionic strength in PBS can force hydrophobic Tyrosine residues to aggregate before they are fully solvated. | Dissolve in pure sterile water first, adjust pH to clarity, then dilute with concentrated PBS (e.g., 10x PBS) to reach 1x. |
| Gel formation | Concentration too high: At >10 mg/mL, H-bonding networks form. | Dilute the sample.[1][2][3][4][5][6] If high concentration is required, use DMSO (up to 5-10%) as a co-solvent. |
| Solution clears but precipitates later | pH Drift: The solution may have absorbed CO₂ (acidifying it) or the buffer capacity was too low. | Check pH. Ensure the final buffer pH is > 7.0. Store aliquots at -20°C to prevent slow aggregation. |
| Low protein recovery after filtration | Adsorption: Peptide stuck to the filter membrane. | Use PVDF or PES (Low Protein Binding) filters. Avoid Nylon. Pre-wet the filter with a small amount of solvent. |
Frequently Asked Questions
Q: Can I use DMSO for cell culture experiments with this peptide? A: Yes, but with strict limits. If you must use DMSO (because water/base failed), dissolve the peptide in 100% DMSO to make a high-concentration stock (e.g., 100x or 1000x). Then dilute into the culture medium. Ensure the final DMSO concentration on cells is < 0.1% (ideal) or < 0.5% (maximum) to avoid solvent cytotoxicity masking your peptide's effects.
Q: Why do you recommend Ammonium Hydroxide (NH₄OH) over NaOH? A: NH₄OH is volatile. If you are performing downstream analysis like Mass Spectrometry (LC-MS), NH₄OH can be removed. NaOH leaves non-volatile sodium salts (Na+) which can suppress ionization in MS or alter the osmolarity of sensitive cell cultures. However, for standard in vitro assays, dilute NaOH is perfectly acceptable.
Q: How should I store the stock solution? A: Peptides containing Tyrosine and Threonine are susceptible to oxidation and deamidation.
-
Aliquot: Avoid freeze-thaw cycles. Split stock into single-use vials.
-
Temperature: Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).
-
Inert Gas: If possible, overlay the vial with nitrogen or argon gas before closing to prevent Tyrosine oxidation.
References
Sources
- 1. biorbyt.com [biorbyt.com]
- 2. genscript.com [genscript.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Glu-Tyr | C14H18N2O6 | CID 515717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. H-Glu-Tyr-Glu-OH | C19H25N3O9 | CID 49864325 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in H-Glu-Thr-Tyr-OH HPLC analysis
A Senior Application Scientist's Guide to Troubleshooting Peak Tailing
Welcome to the technical support center for the HPLC analysis of the tripeptide H-Glu-Thr-Tyr-OH. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. As your virtual Senior Application Scientist, I will provide in-depth, field-proven insights to help you achieve optimal peak symmetry and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for my peptide, H-Glu-Thr-Tyr-OH?
A1: The most frequent cause of peak tailing for peptides like H-Glu-Thr-Tyr-OH is secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, interactions between the ionized side chains of your peptide and residual silanol groups on the silica-based column packing material are a primary contributor.[2]
Q2: How does the mobile phase pH affect the peak shape of my tripeptide?
A2: The mobile phase pH is a critical factor that dictates the ionization state of your peptide's functional groups.[4][5] H-Glu-Thr-Tyr-OH has multiple ionizable sites: the N-terminal amino group, the C-terminal carboxyl group, and the side chains of glutamic acid and tyrosine. Operating at a pH close to the pKa of any of these groups can lead to a mixed population of ionized and non-ionized species, resulting in peak broadening or tailing.[4]
Q3: Can my HPLC system itself be the cause of peak tailing?
A3: Yes, extra-column volume and system contamination can lead to peak tailing for all analytes in your chromatogram.[4][6] This can be caused by using tubing with an unnecessarily large internal diameter, improper fittings, or a void at the head of the column.[5][6] Metal contamination from system components can also chelate with your peptide, causing tailing.[7][8]
Q4: When should I consider replacing my HPLC column?
A4: If you have systematically addressed mobile phase and system issues without improvement, and if a thorough column cleaning and regeneration procedure fails to restore peak shape, it may be time to replace the column.[1] A sudden and irreversible loss of performance can indicate a collapsed column bed or a permanently fouled stationary phase.[8]
In-Depth Troubleshooting Guide
Peak tailing is a common frustration in HPLC that can compromise resolution and the accuracy of quantification. This guide provides a logical, step-by-step approach to not only fix the problem but also to understand its root cause.
Step 1: Diagnose the Problem - Is it Global or Specific?
First, determine if the peak tailing is affecting only your H-Glu-Thr-Tyr-OH peak or all peaks in your chromatogram.
-
All Peaks Tailing: This typically points to a physical or system-wide issue.[5][6]
-
Only H-Glu-Thr-Tyr-OH Tailing: This suggests a chemical interaction between your specific peptide and the stationary phase or mobile phase.[5]
Step 2: Addressing Chemical Causes of Peak Tailing
If only the H-Glu-Thr-Tyr-OH peak is tailing, the issue is likely due to secondary chemical interactions.
This tripeptide has several ionizable groups, each with an approximate pKa value in a peptide context. Understanding these is key to controlling peak shape.
| Ionizable Group | Amino Acid | Approximate pKa |
| N-terminal α-amino | Glutamic Acid | ~7.7 - 8.0 |
| C-terminal α-carboxyl | Tyrosine | ~3.3 - 3.7 |
| Side Chain Carboxyl | Glutamic Acid | ~4.1 - 4.3 |
| Side Chain Phenolic | Tyrosine | ~10.0 - 10.5 |
Note: These are typical pKa values for amino acid residues in peptides and can vary slightly based on the local environment.[9][10][11][12][13][14][15][16]
The goal is to operate at a pH that is at least 1.5-2 units away from the pKa of the ionizable groups to ensure a single, stable ionic form of the peptide.[4]
-
Low pH (e.g., pH 2.5 - 3.0): At this pH, the N-terminal amino group is protonated (positive charge), while the carboxyl groups are largely protonated (neutral). This approach is effective at suppressing the ionization of residual silanol groups on the column, which are a primary cause of tailing for basic compounds.[2][7]
-
High pH (e.g., pH 9.5 - 10.0): At this pH, the N-terminal amino group is deprotonated (neutral), and the carboxyl groups are deprotonated (negative charge). This can also be a viable strategy, but care must be taken to use a column that is stable at high pH.
-
Trifluoroacetic Acid (TFA): Commonly used at 0.1% in reversed-phase peptide separations, TFA serves two purposes. It maintains a low pH and acts as an ion-pairing agent, masking the positive charges on the peptide and further reducing interactions with silanols.
-
Formic Acid: Often used for LC-MS applications due to its volatility. However, it is a weaker acid than TFA and may not be as effective at suppressing silanol interactions, potentially leading to more tailing.
-
Buffers: If operating at an intermediate pH, a buffer with a concentration of at least 20 mM is recommended to maintain a stable pH and improve peak shape.[7]
The following diagram illustrates the decision-making process for addressing chemical causes of peak tailing:
Caption: Troubleshooting workflow for chemical causes of peak tailing.
Step 3: Addressing Physical and System-Wide Causes
If all peaks in your chromatogram are tailing, the problem is likely with your HPLC system or the column itself.[5][6]
Minimize extra-column volume by:
-
Using tubing with a small internal diameter (e.g., 0.005 inches).
-
Keeping the tubing length between components as short as possible.
-
Ensuring all fittings are properly seated to avoid dead volume.[4]
A void at the column inlet or a blocked frit can distort the flow path and cause tailing for all peaks.[1][8]
-
Diagnosis: A sudden increase in backpressure along with peak tailing can indicate a blocked frit. A gradual loss of efficiency and peak shape may suggest column aging or contamination.
-
Solution: First, try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, a more rigorous column cleaning procedure is necessary.
Metal ions, either from the HPLC system (especially in biocompatible systems) or from the sample, can chelate with your peptide and cause peak tailing.[7][8]
-
Solution: If metal contamination is suspected, flushing the system and column with a chelating agent like ethylenediaminetetraacetic acid (EDTA) may help. Using columns with inert hardware can also mitigate this issue.
The following diagram outlines the process for troubleshooting physical causes of peak tailing:
Caption: Troubleshooting workflow for physical causes of peak tailing.
Experimental Protocol: Reversed-Phase Column Cleaning and Regeneration
This protocol is designed to remove strongly retained contaminants, such as those from peptide synthesis, from a C18 column.[17][18]
Important: Always disconnect the column from the detector before starting a cleaning procedure. If permitted by the manufacturer, reverse the column flow direction for more effective cleaning of inlet frit contamination.[17]
Materials:
-
HPLC-grade Water
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
Methanol (MeOH)
-
Mobile phase without buffer
Procedure:
-
Initial Flush: Wash the column with at least 10 column volumes of your mobile phase without any buffer salts. This will remove any precipitated salts.
-
Intermediate Polarity Wash: Flush the column with 10 column volumes of 100% Acetonitrile.
-
Stronger Organic Wash: Wash with 10 column volumes of 100% Isopropanol. This is effective at removing many strongly retained organic contaminants.
-
Return to Reversed-Phase Conditions: Flush with 10 column volumes of 100% Acetonitrile.
-
Re-equilibration: Equilibrate the column with your initial mobile phase conditions for at least 20 column volumes, or until the baseline is stable.
For persistent contamination from peptide synthesis byproducts, a more aggressive wash may be needed:
-
Follow steps 1 and 2 above.
-
Wash with 10 column volumes of 75% Acetonitrile / 25% Isopropanol.
-
Wash with 10 column volumes of 100% Isopropanol.
-
If necessary, and if your column is compatible, you can use stronger solvents like methylene chloride, followed by an isopropanol wash before returning to reversed-phase solvents.[17]
-
Always finish by flushing with an intermediate solvent like isopropanol before reintroducing your aqueous mobile phase to prevent solvent immiscibility issues.
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Westin, J. Complete MCAT Amino Acids Proteins Guide - Outline.
- Chegg.com. (2021, May 7). Solved The pKa of the C and N terminal residues in a peptide.
- The Nest Group. Cleaning of Reversed-Phase Columns Used for Synthetic Peptides Application Note #9603.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Chemass. The Cleaning and Regeneration of Reversed-Phase HPLC Columns.
- HPLC Troubleshooting Guide. (n.d.).
- Element Lab Solutions. Peak Tailing in HPLC.
- Thurlkill, R. L., Grimsley, G. R., Scholtz, J. M., & Pace, C. N. (2006). A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science, 15(5), 1213–1217.
- The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Hawach. (2025, August 1). How to Cleaning of Protein Residues in HPLC Column.
- alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- MAC-MOD Analytical. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube.
- GROMACS forums. (2022, May 20). Protonation states of N and C terminal of the protein.
- Peptideweb.com. pKa and pI values of amino acids.
- GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure.
- Majors, R. E. Cleaning Protein Residues from Silica-Based Reversed-Phase Columns.
- Biology LibreTexts. (2023, January 6). 3.1: Amino Acids and Peptides.
- Reddit. (2022, November 16). Im a bit confused about pKa and its relation with pI. Can anyone clear this up for me rq?
- ResearchGate. (2025, August 8). (PDF) Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy.
- PubMed Central. Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy.
- Lewis Kay's Lab - University of Toronto. Measurement of Side-Chain Carboxyl pKa Values of Glutamate and Aspartate Residues in an Unfolded Protein by Multinuclear NMR Spe. Retrieved from Lewis Kay's Lab - University of Toronto website.
- Amino Acids. (n.d.).
- Department of Chemistry. Ch27 pKa and pI values.
- Isca Biochemicals. Amino acid pKa and pKi values.
- Lejan JU. 13 Tala Saleh Tamer Barakat - Pre-Med.
- Star Republic: Guide for Biologists. pKa values of amino acids.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. waters.com [waters.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. jackwestin.com [jackwestin.com]
- 10. Solved The pKa of the C and N terminal residues in a peptide | Chegg.com [chegg.com]
- 11. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 13. peptideweb.com [peptideweb.com]
- 14. Amino Acids [vanderbilt.edu]
- 15. iscabiochemicals.com [iscabiochemicals.com]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
- 17. nestgrp.com [nestgrp.com]
- 18. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
Technical Support Center: H-Glu-Thr-Tyr-OH (ETY) Stability & Solubilization
Current Status: Operational Subject: Prevention and Reversal of Aggregation in Tripeptide H-Glu-Thr-Tyr-OH Audience: Research Scientists, Formulation Chemists Last Updated: February 10, 2026
Core Directive & Technical Overview
H-Glu-Thr-Tyr-OH (ETY) is a bioactive tripeptide often utilized in kinase substrate studies, nutritional signaling research, and as a model for tyrosine-mediated assembly. While short peptides are generally assumed to be soluble, ETY presents a specific "aggregation trap" due to the interplay between the acidic Glutamic acid (Glu) and the aromatic Tyrosine (Tyr).
The Physicochemical Trap
The aggregation of ETY is rarely random; it is a deterministic process driven by two factors:
-
Isoelectric Precipitation: The peptide contains an acidic N-terminus (Glu) and a C-terminal carboxyl. At pH ranges between 3.0 and 4.5, the net charge approaches zero, leading to rapid precipitation.
-
-
Stacking: The Tyrosine residue drives supramolecular assembly via aromatic ring stacking, a process accelerated by high concentrations (>5 mg/mL) and low temperature (cryoconcentration).
Pre-Solubilization Assessment (Module 1)
Before attempting to dissolve the peptide, you must determine the "Safety Zone" for your specific application. Use the following decision matrix to select the correct solvent system.
Decision Matrix: Solvent Selection
Figure 1: Solvent selection workflow based on experimental constraints. Note that for biological assays, pH adjustment is safer than organic solvents.
Standard Operating Protocols (Module 2)
Protocol A: The "pH Shift" Method (Aqueous/Biological)
Best for: Cell culture, animal studies, kinase assays.
The Logic: H-Glu-Thr-Tyr-OH is acidic. Dissolving it in pure water often results in a pH of ~3.5, creating a zwitterionic state prone to aggregation. We must force the pH above 6.0 immediately to ionize the Glutamic acid side chain.
Step-by-Step:
-
Weigh the peptide into a sterile microcentrifuge tube.
-
Calculate the volume of water required for 90% of your final volume.
-
Add sterile water (PCR grade). Observation: Solution may appear cloudy or contain floating flakes.
-
Titrate: Add 1.0 M Ammonium Hydroxide (
) or 0.1 M NaOH in 1 L increments while vortexing. -
Monitor: Stop adding base once the solution clears.
-
Buffer: Immediately add 10x PBS or HEPES buffer to reach the final volume and lock the pH at 7.4.
Critical Warning: Do not use unbuffered saline (0.9% NaCl) as the initial solvent. The salt ions can shield charges and promote hydrophobic stacking of Tyrosine before the pH is corrected.
Protocol B: The Organic Co-Solvent Method (Stock Solutions)
Best for: HPLC standards, long-term storage, high-concentration stocks.
The Logic: DMSO disrupts the hydrogen bonding network and prevents Tyrosine
Step-by-Step:
-
Dissolve the peptide completely in 100% anhydrous DMSO to a concentration of 10–20 mg/mL.
-
Vortex vigorously for 30 seconds.
-
Dilute this stock slowly into the aqueous buffer (dropwise) while stirring.
-
Limit: Keep final DMSO concentration <5% for most biological assays to avoid cytotoxicity.
Troubleshooting & FAQs (Module 3)
Issue 1: "My solution turned yellow/brown."
Diagnosis: Tyrosine Oxidation. Cause: Exposure to light or high pH for extended periods can cause Tyrosine to oxidize into Dityrosine or other quinone derivatives. Status: Irreversible. Action: Discard the sample. Prevention: Always use degassed buffers and store peptide stocks in the dark at -20°C or -80°C.
Issue 2: "The peptide precipitated after freezing and thawing."
Diagnosis: Cryoconcentration Aggregation. Cause: As water freezes, the peptide concentrates in the remaining liquid phase. The local pH can shift drastically, and the high localized concentration forces Tyrosine stacking. Action: See "Reversal Strategy" below. Prevention: Flash freeze in liquid nitrogen rather than slow freezing. Aliquot stocks to avoid freeze-thaw cycles.
Issue 3: "I see a gel-like substance instead of a precipitate."
Diagnosis: Hydrogel Formation. Cause: Short aromatic peptides (like ETY) are known to form nanofiber hydrogels at high concentrations (>10 mg/mL). Action: Sonication (see below).
Reversal Strategies (Module 4)
If aggregation has occurred (cloudiness/precipitation) and oxidation (yellowing) is ruled out, use this rescue protocol.
The "Rescue" Protocol
Mechanism: We use mechanical energy (sonication) to break weak non-covalent bonds, combined with a pH "shock" to repulse the monomers.
-
Centrifuge: Spin the sample at 10,000 x g for 1 minute to pellet the aggregate.
-
Remove Supernatant: Carefully remove the liquid (which likely has the wrong pH).
-
Alkaline Shock: Resuspend the pellet in a minimal volume of 0.1% Ammonium Hydroxide (pH ~10-11). The high pH deprotonates the Tyrosine hydroxyl group (pKa ~10), creating strong electrostatic repulsion.
-
Sonicate: Apply ultrasonic bath energy for 30-60 seconds. Do not overheat.
-
Dilute: Immediately dilute into the final working buffer (pH 7.4) to lower the pH back to physiological levels.[1]
Aggregation Pathway Visualization
Figure 2: The aggregation pathway of ETY. Note that while physical aggregation (fibrils) is reversible, oxidative crosslinking (Dityrosine) is not.
Quantitative Reference Data
| Property | Value | Implication |
| Sequence | H-Glu-Thr-Tyr-OH | Hydrophilic N-term, Hydrophobic C-term. |
| Molecular Weight | 425.43 g/mol | Small, diffuses rapidly. |
| Isoelectric Point (pI) | ~3.8 - 4.2 | Danger Zone: Avoid buffers at pH 3.0–4.5. |
| Solubility (Water) | Moderate | Requires pH adjustment (Base) to fully solubilize. |
| UV Absorbance | 280 nm (Tyr) | Use for concentration verification ( |
References
-
Bachem. (2021). Peptide Solubility Guidelines. Bachem Technical Library.
-
Sigma-Aldrich. (2023). Overcoming Aggregation in Peptide Synthesis and Handling. Merck KGaA.
-
NIH/National Library of Medicine. (2011). Factors affecting the physical stability (aggregation) of peptide therapeutics.[2][3][4] PMC.
-
Creative Peptides. (2023). Guidelines for Peptide Dissolving and Handling. Creative Peptides Support.
-
RSC Publishing. (2022). Tyrosine oxidation and peptide cleavage mechanisms.[5] Chemical Science.
Sources
- 1. Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. A novel tyrosine hyperoxidation enables selective peptide cleavage - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06216F [pubs.rsc.org]
Technical Support Center: H-Glu-Thr-Tyr-OH Stability & Storage
Case ID: H-Glu-Thr-Tyr-OH (E-T-Y) Classification: Bioactive Tripeptide / Thymulin Analog Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Molecule at a Glance
Welcome to the technical support hub for H-Glu-Thr-Tyr-OH . While this tripeptide appears simple, its terminal residues drive specific instability mechanisms that often lead to experimental failure.
-
N-Terminus (Glu): The primary failure point. Free Glutamic acid at the N-terminus is kinetically primed to cyclize into Pyroglutamic acid (pGlu), causing a mass shift of -18 Da (loss of H₂O) and loss of biological recognition.
-
Core (Thr): Provides hydrophilic character but can induce steric shifts via hydrogen bonding.
-
C-Terminus (Tyr): The secondary failure point. Susceptible to oxidative cross-linking (dityrosine formation) and pH-dependent solubility issues.
Module 1: Critical Storage Protocols
The Golden Rules of Storage
Do not treat this peptide like a standard reagent. Its hygroscopic nature (due to Glu) and oxidation potential (due to Tyr) require strict environmental control.
| State | Temperature | Container | Shelf Life |
| Lyophilized (Powder) | -20°C (Preferred) or -80°C | Desiccated, Argon/Nitrogen flushed | 12–24 Months |
| Solubilized (Stock) | -80°C | Aliquoted (Single use), Argon flushed | 1–3 Months |
| Solubilized (Working) | 4°C | Sealed, Light-protected | < 24 Hours |
Reconstitution & Handling Workflow
The following decision tree outlines the correct protocol to minimize degradation during the critical transition from powder to solution.
Figure 1: Optimal workflow for handling hygroscopic peptides containing Glutamic Acid.
Module 2: Stability & Degradation Mechanisms
The "Silent Killer": Pyroglutamate Formation
The most common "impurity" found in H-Glu-Thr-Tyr-OH is not a synthesis error but a storage artifact. The N-terminal Glutamic acid (Glu) undergoes intramolecular cyclization, expelling water to form Pyroglutamic acid (pGlu).[1]
-
Mechanism: The N-terminal amine attacks the side-chain
-carboxyl group. -
Trigger: Accelerated by acidic pH (pH < 5) and phosphate buffers.
-
Result: The peptide becomes pGlu-Thr-Tyr-OH . This blocks N-terminal sequencing (Edman degradation) and alters receptor binding.
Tyrosine Oxidation
Tyrosine (Tyr) is sensitive to reactive oxygen species (ROS) and light.
-
Mechanism: Radical formation on the phenol ring leads to covalent dimerization (dityrosine cross-linking).
-
Prevention: Avoid storing in clear glass exposed to sunlight. Use opaque plastic or amber glass.
Figure 2: Primary degradation pathways. The conversion to pGlu is the dominant instability factor.
Module 3: Troubleshooting & FAQs
Solubility Issues
User Issue: "I added water, but the peptide turned into a cloudy gel or precipitate." Diagnosis: You likely hit the Isoelectric Point (pI).
-
The Science: Glu is acidic; Tyr is phenolic. The net charge is near zero around pH 3.5–4.5. Pure water often becomes slightly acidic (pH ~5.5) due to atmospheric CO₂, pushing the peptide near its least soluble state.
-
The Fix:
-
Do NOT add strong acid (HCl) immediately; this accelerates pGlu formation.
-
Add Base: Add a small amount of 0.1M NH₄OH (Ammonium Hydroxide) dropwise. The goal is to deprotonate the Glu side chain, creating a negative net charge (soluble).
-
Buffer: Once dissolved, dilute into a neutral buffer (PBS pH 7.4).
-
HPLC Anomalies
User Issue: "My HPLC chromatogram shows a split peak or a new peak eluting slightly later than the main peak." Diagnosis: Pyroglutamate formation (pGlu-Thr-Tyr).
-
Verification: Check the Mass Spec.
-
Target Mass (Glu-Thr-Tyr): ~395.4 Da (M+H).
-
Impurity Mass: ~377.4 Da (M+H).
-
If -18 Da is observed: Your peptide has cyclized. This is irreversible.
-
Appearance Changes
User Issue: "The powder looks sticky or collapsed." Diagnosis: Hygroscopic collapse.
-
Cause: The vial was opened while cold, or the seal was compromised. Glu peptides absorb moisture aggressively.
-
Solution: The peptide may still be chemically intact but is now liable to rapid hydrolysis. Reconstitute immediately, verify concentration via UV (Tyr absorbs at 280nm, Extinction Coeff ~1280 M⁻¹cm⁻¹), and use within 24 hours.
References
-
N-Terminal Glutamate Cyclization
-
Peptide Storage Guidelines
-
Tyrosine Oxidation
- Solubility & Isoelectric Points: Title: Peptide Solubility Guidelines. Source: Bachem Technical Library. Significance: Provides the logic for using basic solvents (NH4OH) for acidic peptides like Glu-Thr-Tyr.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. bachem.com [bachem.com]
- 6. jpt.com [jpt.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. genscript.com [genscript.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. Conjugation of glutathione to oxidized tyrosine residues in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Refining binding assay conditions for H-Glu-Thr-Tyr-OH
Welcome to the Technical Support Center for H-Glu-Thr-Tyr-OH (ETY) applications.
I am Dr. Aris, your Senior Application Scientist. I have structured this guide to address the unique challenges of working with short, polar, aromatic tripeptides like H-Glu-Thr-Tyr-OH. This molecule (MW ~411.4 Da) presents a classic "small ligand" paradox: it is chemically stable but kinetically elusive due to fast off-rates and low refractive index contributions.
The following guide moves beyond generic protocols, focusing on the specific physicochemical behavior of the Glu-Thr-Tyr sequence.
Module 1: Physicochemical Profile & Solubility
"Know Your Molecule Before You Pipette"
H-Glu-Thr-Tyr-OH is a zwitterionic tripeptide. Your assay conditions (buffer pH) dictate its charge state, which fundamentally alters its binding capability.
Sequence Analysis:
-
H- (N-terminus): pKa ~9.6 (Positively charged at physiological pH)
-
Glu (Position 1): Side chain pKa ~4.25 (Negatively charged at physiological pH)
-
Thr (Position 2): Polar, uncharged.[1]
-
Tyr (Position 3): Aromatic, pKa ~10.07.
-
-OH (C-terminus): pKa ~2.2 (Negatively charged at physiological pH)
Critical Solubility Data: At pH 7.4 (PBS/TBS) , the net charge is approximately -2 (One +N-term, Two -COO- groups). The peptide is highly soluble in aqueous buffers but may experience electrostatic repulsion if your target binding pocket is also negatively charged.
| Parameter | Value / Condition | Technical Insight |
| Molecular Weight | 411.4 g/mol | Below the detection limit of standard Western Blots; requires SPR or FP. |
| Isoelectric Point (pI) | ~3.8 - 4.0 | Avoid pH 4.0 buffers. The peptide reaches zero net charge here, increasing aggregation risk. |
| Solubility | Water, PBS, Tris | Highly soluble. Do not use DMSO unless necessary for the target protein; the peptide does not need it. |
| UV Absorbance | 275-280 nm | The single Tyrosine allows concentration determination (Extinction coeff: ~1490 M⁻¹cm⁻¹). |
Module 2: Surface Plasmon Resonance (SPR) Optimization
"The Kinetic View: Catching Fast Interactions"
The Problem: H-Glu-Thr-Tyr-OH is too small to generate a significant Refractive Index (RI) change if immobilized directly. Furthermore, direct coupling (Amine coupling) will destroy the N-terminal amine, potentially killing biological activity.
The Solution: Use an Inverted Assay Setup . Immobilize the target protein and flow the peptide as the analyte.
Protocol: High-Sensitivity Small Molecule Kinetics
-
Chip Selection: Use a CM5 or CM7 (Cytiva) equivalent. You need high carboxymethyl dextran density to capture enough protein to see the small peptide binding.
-
Ligand Immobilization (The Protein):
-
Aim for a high Rmax (Theoretical Maximum Response).
-
Formula:
-
Target: Since
is low (411 Da), you must immobilize 5,000–8,000 RU of target protein to achieve a readable signal of 15–20 RU.
-
-
Analyte Injection (The Peptide):
-
Flow Rate: High (60–100 µL/min) to eliminate mass transport limitations.
-
Contact Time: Short (30–60s). Small peptides usually have fast on/off rates.
-
Dissociation: Short (60s). It will likely drop to baseline instantly.
-
Visualizing the Workflow (Graphviz):
Caption: Inverted SPR setup. High-density immobilization of the large protein is required to detect the binding of the low-molecular-weight ETY peptide.
Module 3: Fluorescence Polarization (FP)
"The Solution Phase View: Competition Assays"
The Problem: You cannot use H-Glu-Thr-Tyr-OH directly in FP; it is not fluorescent. You must synthesize a Tracer (Fluorescein-labeled ETY). The Risk: The fluorophore (FITC/FAM) is ~390 Da. The peptide is ~411 Da. The label is as big as the ligand! This causes Steric Hindrance .
Tracer Design Strategy
-
Linker is Mandatory: Do not attach FITC directly to the N-terminus. Use an Ahx (aminohexanoic acid) linker.
-
Structure: FITC-Ahx-Glu-Thr-Tyr-OH.
-
-
N- vs. C-Terminus:
-
Since the peptide is H-Glu..., the N-terminus is likely involved in electrostatic binding.
-
Recommendation: Try C-terminal labeling via a Lysine modification if N-term binding is suspected (e.g., H-Glu-Thr-Tyr-Lys(FITC)-OH).
-
Module 4: Troubleshooting & FAQs
Q1: I see no binding signal in SPR, even at 100 µM peptide concentration.
-
Diagnosis: This is likely an Rmax issue .
-
The Fix: Calculate your theoretical Rmax. If your protein is 50 kDa and you immobilized 1000 RU:
This is indistinguishable from noise. You must immobilize more protein (aim for >5000 RU) or use a more sensitive technique like Grating-Coupled Interferometry (GCI).
Q2: The peptide precipitates when I add it to the assay buffer.
-
Diagnosis: Isoelectric aggregation.
-
The Fix: Check if your buffer pH is near 4.0 (the pI of ETY). Move the pH to 7.4 (negative charge) or 2.0 (positive charge) to ensure solubility.
Q3: In my Kinase Assay, H-Glu-Thr-Tyr-OH is not being phosphorylated.
-
Diagnosis: Substrate recognition failure.
-
The Fix: Many Tyrosine Kinases (e.g., Src, Abl) require a specific consensus sequence. "Glu-Thr-Tyr" is short. The kinase might need flanking residues (e.g., E-E-E-I-Y-G-E-F).
-
Action: If this is a generic substrate test, switch to Poly(Glu, Tyr) 4:1 , which is a universal polymer substrate.
-
Q4: My FP assay shows low polarization (mP) even with protein added.
-
Diagnosis: The "Propeller Effect."[2] The peptide-fluorophore is binding, but the fluorophore is still rotating freely because the linker is too flexible or the peptide is not buried deep enough.
-
The Fix: Switch to a rigid linker or use a Time-Resolved FRET (TR-FRET) assay, which is less sensitive to rotational freedom.
Troubleshooting Logic Tree (Graphviz):
Caption: Diagnostic workflow for "No Binding" results with H-Glu-Thr-Tyr-OH.
References
-
Cytiva (formerly GE Healthcare). Surface Plasmon Resonance (SPR) Assay Handbook. (Provides the foundational math for Rmax and small molecule immobilization strategies).
-
Thermo Fisher Scientific. Fluorescence Polarization (FP) Technical Guide. (Details the physics of tracer rotation and linker design).
-
PubChem. Compound Summary: Glutamyl-Tyrosine (Related Dipeptide data for solubility extrapolation).
-
BenchChem. Troubleshooting Fluorescence Polarization Assays. (Specific troubleshooting for Z-factor and tracer issues).
Sources
Addressing non-specific binding of H-Glu-Thr-Tyr-OH in assays
A Guide to Understanding and Mitigating Non-Specific Binding
Welcome to the Technical Support Center for assays involving the tripeptide H-Glu-Thr-Tyr-OH. As Senior Application Scientists, we understand that achieving accurate and reproducible results is paramount. A common hurdle in peptide-based assays is non-specific binding (NSB), which can lead to high background, low signal-to-noise ratios, and ultimately, unreliable data.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome the challenges of NSB in your experiments with H-Glu-Thr-Tyr-OH. We will delve into the causative factors of NSB specific to this peptide and provide you with the strategic tools to minimize its impact.
Understanding Non-Specific Binding (NSB) of H-Glu-Thr-Tyr-OH
Non-specific binding refers to the undesirable adhesion of the peptide to surfaces other than its intended target, such as microplate wells, pipette tips, and other laboratory consumables.[1][2] This phenomenon is driven by a combination of molecular interactions. To effectively combat NSB for H-Glu-Thr-Tyr-OH, we must first understand its unique chemical characteristics.
The tripeptide H-Glu-Thr-Tyr-OH is composed of:
-
Glutamic Acid (Glu): An acidic amino acid with a carboxyl group in its side chain. At a neutral pH, this side chain is deprotonated, conferring a negative charge.[3][4]
-
Threonine (Thr): A polar, uncharged amino acid with a hydroxyl group in its side chain, capable of forming hydrogen bonds.[5][6]
-
Tyrosine (Tyr): A polar, aromatic amino acid with a hydroxyl group that can participate in hydrogen bonding. Its aromatic ring can also contribute to hydrophobic interactions.[3][5]
Key Properties Influencing NSB:
-
Net Charge and Isoelectric Point (pI): Due to the presence of two carboxyl groups (the C-terminus and the glutamic acid side chain) and one amino group (the N-terminus), H-Glu-Thr-Tyr-OH has an acidic isoelectric point (pI). The predicted pI for this peptide is approximately 3.36 . At a typical physiological pH of 7.4, the peptide will carry a net negative charge. This charge is a primary driver of electrostatic interactions with positively charged surfaces.
-
Hydrophilicity: The presence of polar side chains from all three amino acids makes the peptide generally hydrophilic. However, the tyrosine residue introduces a potential for hydrophobic interactions.
Troubleshooting Guide: A Question & Answer Approach
This section addresses common issues encountered during assays with H-Glu-Thr-Tyr-OH in a direct question-and-answer format.
Q1: I'm observing a consistently high background signal across all wells of my ELISA plate, even in my negative controls. What's the likely cause?
A1: High background is a classic symptom of significant non-specific binding.[7][8] This can be due to several factors related to H-Glu-Thr-Tyr-OH and your assay setup:
-
Insufficient Blocking: The blocking buffer may not be effectively covering all the unoccupied binding sites on the microplate.[8][9] This allows the peptide or detection reagents to adhere directly to the plastic.
-
Inadequate Washing: Residual, unbound peptide or detection antibodies may remain in the wells after incubation steps, leading to a false positive signal.[10][11]
-
Electrostatic Interactions: If your assay plate has positively charged regions, the negatively charged H-Glu-Thr-Tyr-OH will be prone to electrostatic attraction.
Q2: My results are highly variable between replicate wells. What could be causing this inconsistency?
A2: High variability is often a result of inconsistent peptide adsorption.[1] If the peptide adsorbs unevenly to the wells of your microplate, the amount available for detection will differ, leading to poor reproducibility. This can be exacerbated by:
-
Suboptimal Labware: Standard polystyrene plates can have hydrophobic regions that promote peptide binding.[12]
-
Improper Pipetting Technique: Inconsistent mixing or splashing can lead to uneven coating of surfaces with the peptide.[7]
Q3: I'm using a fluorescence polarization (FP) assay and my baseline polarization is unexpectedly high. Could this be related to NSB?
A3: Yes, in an FP assay, if the fluorescently labeled H-Glu-Thr-Tyr-OH binds to the surface of the microplate wells, its rotational motion will be restricted, leading to a higher polarization value that is not due to binding with its target. This artifact can mask the true binding signal. The use of non-binding microplates is often recommended to mitigate this.
Q4: I've tried using a standard BSA blocking buffer, but the background is still high. What are my next steps?
A4: While Bovine Serum Albumin (BSA) is a common and often effective blocking agent, it's not a one-size-fits-all solution.[6][13] If BSA is not sufficiently reducing NSB, consider the following systematic approach:
-
Optimize BSA Concentration: You can try increasing the concentration of your BSA blocking solution (e.g., from 1% to 2-5%).[8]
-
Incorporate a Non-Ionic Detergent: Add a low concentration (0.05% - 0.1%) of a non-ionic detergent like Tween-20 to your wash and antibody dilution buffers.[9][14] Detergents disrupt hydrophobic interactions.
-
Switch to a Different Blocking Agent: Some assays benefit from alternative blocking agents. Options include casein, non-fat dry milk, or commercially available synthetic/non-protein blockers.[6] It is often necessary to test several to find the most effective one for your specific assay.
-
Adjust Buffer pH: Since H-Glu-Thr-Tyr-OH has an acidic pI, performing your assay in a buffer with a pH further away from its pI can help reduce NSB by increasing the peptide's net charge and solubility. Conversely, adjusting the pH towards the pI of interfering proteins can minimize their binding.
Protocols for NSB Reduction
Here we provide detailed protocols for key strategies to minimize non-specific binding of H-Glu-Thr-Tyr-OH.
Protocol 1: Optimizing Blocking and Washing Conditions for ELISA
This protocol outlines a systematic approach to enhancing blocking and washing efficiency.
Materials:
-
H-Glu-Thr-Tyr-OH
-
ELISA microplates (standard or low-binding)
-
Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffers to test:
-
1% BSA in PBST
-
3% BSA in PBST
-
1% Casein in PBST
-
-
Primary and enzyme-conjugated secondary antibodies
-
Substrate solution
Procedure:
-
Coating: Dilute H-Glu-Thr-Tyr-OH to the desired concentration in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Empty the plate and wash 3 times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of the different test Blocking Buffers to replicate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Primary Antibody Incubation: Add 100 µL of diluted primary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash 5 times with 300 µL of Wash Buffer per well, with a 30-second soak during each wash.
-
Secondary Antibody Incubation: Add 100 µL of diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Final Wash: Repeat the washing step as in step 6.
-
Detection: Add substrate solution and measure the signal according to the manufacturer's instructions.
-
Analysis: Compare the background signal (wells with no peptide) across the different blocking conditions to identify the most effective agent.
Protocol 2: Modifying Buffer Composition to Reduce NSB
This protocol focuses on adjusting the pH and ionic strength of your assay buffers.
Materials:
-
Standard assay buffer (e.g., PBS, pH 7.4)
-
Assay buffers with varying pH (e.g., pH 6.0, 7.4, 8.0)
-
Assay buffers with varying salt concentrations (e.g., standard PBS with 150 mM NaCl, and modified PBS with 300 mM and 500 mM NaCl)
-
H-Glu-Thr-Tyr-OH and other assay reagents
Procedure:
-
Prepare your H-Glu-Thr-Tyr-OH dilutions and other reagents in each of the test buffers.
-
Run your standard assay protocol in parallel using each of the different buffer conditions.
-
Include appropriate controls for each buffer condition.
-
Measure the signal and calculate the signal-to-noise ratio for each condition.
-
Compare the results to determine the optimal pH and ionic strength that minimizes NSB while maintaining specific binding. Increasing the salt concentration can help shield electrostatic interactions.
Data Presentation
Table 1: Troubleshooting High Background in H-Glu-Thr-Tyr-OH Assays
| Potential Cause | Recommended Solution | Rationale |
| Insufficient Blocking | Increase blocking buffer concentration (e.g., 1% to 3% BSA). Extend blocking incubation time (e.g., 1 to 2 hours). Test alternative blocking agents (e.g., casein, non-fat dry milk). | Ensures all non-specific binding sites on the plate are saturated.[8] |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5). Increase the volume of wash buffer per well. Add a 30-second soak step between washes. | Thoroughly removes unbound peptide and detection reagents.[10][11] |
| Suboptimal Buffer | Add a non-ionic detergent (e.g., 0.05% Tween-20) to wash and diluent buffers. Increase the salt concentration of the wash buffer (e.g., up to 500 mM NaCl). Adjust the pH of the assay buffer further from the peptide's pI (~3.36). | Detergents disrupt hydrophobic interactions; salt shields electrostatic interactions; pH adjustment modulates net charge to reduce binding.[9] |
| Labware Adsorption | Use certified low-binding microplates and pipette tips. Pre-rinse pipette tips with the peptide solution before dispensing. | Minimizes the surface area available for the peptide to adsorb to.[1][12] |
Visualizations
Caption: An optimized experimental workflow to minimize NSB.
Frequently Asked Questions (FAQs)
Q: Can I reuse low-binding microplates? A: It is generally not recommended, especially for quantitative assays. Washing may not completely remove all adsorbed molecules and could potentially damage the low-binding surface coating.
Q: My peptide won't dissolve properly. Could this be related to NSB? A: Poor solubility can lead to peptide aggregation, which can increase non-specific binding. Ensure your peptide is fully dissolved before use. For hydrophilic peptides like H-Glu-Thr-Tyr-OH, sterile water or a suitable buffer should be sufficient. If you encounter issues, a brief sonication may help.
Q: Is it better to block for a longer time at a lower temperature or a shorter time at a higher temperature? A: Both approaches can be effective. A common starting point is 1-2 hours at room temperature or overnight at 4°C. The optimal condition may vary depending on the blocking agent and should be determined empirically for your specific assay.
Q: Can the source of my BSA make a difference? A: Yes, the purity and formulation of BSA can vary between suppliers. Some preparations may contain impurities that can increase background. If you suspect your BSA is the issue, try a high-purity, "ELISA-grade" BSA or a preparation from a different vendor.
References
-
ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog. Retrieved February 10, 2026, from [Link]
-
Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved February 10, 2026, from [Link]
-
Khan Academy. (n.d.). Classification of amino acids. Retrieved February 10, 2026, from [Link]
-
St John's Laboratory. (n.d.). ELISA troubleshooting. Retrieved February 10, 2026, from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved February 10, 2026, from [Link]
-
Stanford University Mass Spectrometry. (2020, April 30). Fundamentals: Peptide Quantitation Strategies. Retrieved February 10, 2026, from [Link]
-
Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved February 10, 2026, from [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (2023, March 3). What are the most recommended 96 well plates to avoid peptide adsorption? Retrieved February 10, 2026, from [Link]
-
Waters. (n.d.). LC-MS/MS bioanalysis of peptides – How to manage non specific binding? Retrieved February 10, 2026, from [Link]
-
Rodriguez, A. R., & Loria, R. (2023). Peptide–Membrane Binding: Effects of the Amino Acid Sequence. Journal of Chemical Information and Modeling, 63(4), 1279–1288. [Link]
-
SARomics Biostructures. (n.d.). 20 Common Amino Acids: Structure, Classification & Side Chain Properties. Retrieved February 10, 2026, from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved February 10, 2026, from [Link]
-
Chemistry LibreTexts. (2021, November 11). 14.1: Properties of Amino Acids. Retrieved February 10, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Retrieved February 10, 2026, from [Link]
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved February 10, 2026, from [Link]
-
Phenomenex. (2019, March 18). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Retrieved February 10, 2026, from [Link]
-
Pearson Education. (n.d.). Isoelectric Point (pI) Calculator. Retrieved February 10, 2026, from [Link]
-
PepDraw. (n.d.). Isoelectric Point (pI) Calculator. Retrieved February 10, 2026, from [Link]
-
ProteinIQ. (n.d.). IPC 2.0 (isoelectric point calculator). Retrieved February 10, 2026, from [Link]
-
Calistry. (n.d.). Isoelectric point Calculator. Retrieved February 10, 2026, from [Link]
-
Creative Biolabs. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved February 10, 2026, from [Link]
-
Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved February 10, 2026, from [Link]
-
Waters. (n.d.). A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (2014, February 5). Is there a way to continuously block non-specific binding at Elisa experiments? Retrieved February 10, 2026, from [Link]
-
GenScript. (n.d.). Peptide-ELISA Protocol. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (2021, October 4). Is Tweenty20 working for blocking? Retrieved February 10, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91872927, H-Glu-Thr-Tyr-OH. Retrieved February 10, 2026, from [Link].
-
Purdue University. (n.d.). The Amino Acids. Retrieved February 10, 2026, from [Link]
-
University of Kansas Medical Center. (n.d.). Amino Acids. Retrieved February 10, 2026, from [Link]
-
Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved February 10, 2026, from [Link]
-
Study.com. (n.d.). Determine the pI for the following peptide. NH_3^+ -Asp-Lys-Leu-Leu-Try-Glu-His-Gln- COOH. Retrieved February 10, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medium.com [medium.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. arp1.com [arp1.com]
- 8. ELISA Guide; Part 4: Troubleshooting [jacksonimmuno.com]
- 9. Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa [pearson.com]
- 10. How to deal with high background in ELISA | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Comparative Analysis: H-Glu-Thr-Tyr-OH vs. Alanine-Scanned Analogs in Functional Assays
Topic: H-Glu-Thr-Tyr-OH versus alanine-scanned analogs in functional assays Audience: Researchers, scientists, and drug development professionals. Format: Comprehensive Comparison Guide.
Executive Summary
The tripeptide H-Glu-Thr-Tyr-OH (ETY) represents a canonical motif often found in tyrosine kinase substrates, antioxidant hydrolysates, and receptor-binding loops. In drug development, understanding the contribution of each residue within such a lead sequence is critical for optimizing potency and stability.
This guide provides a technical comparison between the wild-type ETY peptide and its alanine-scanned analogs (ATY , EAY , ETA ). By systematically replacing each residue with alanine (a chemically inert "methyl spacer"), researchers can deconvolute the specific physicochemical contributions—electrostatics, hydrogen bonding, and aromaticity—that drive biological function.
Chemical & Physical Profile: The Analogs
The following table contrasts the physicochemical properties of the parent peptide and its alanine mutants. These shifts in properties are the primary drivers of reduced efficacy in functional assays.
| Peptide ID | Sequence | Modification (Ala Scan) | Key Property Lost | Theoretical pI | Hydrophobicity Shift |
| ETY (WT) | H-Glu-Thr-Tyr-OH | None (Parent) | N/A | ~3.8 | Balanced (Amphipathic) |
| ATY | H-Ala-Thr-Tyr-OH | Glu → Ala | Negative Charge (Side chain carboxyl) | ~5.6 | Increased (Loss of polarity) |
| EAY | H-Glu-Ala-Tyr-OH | Thr → Ala | H-Bonding (Hydroxyl) & Steric Bulk | ~3.8 | Slight Increase |
| ETA | H-Glu-Thr-Ala-OH | Tyr → Ala | Aromaticity, Phosphorylation Site | ~3.8 | Decreased (Loss of phenyl ring) |
Note: The shift in pI for the ATY analog is significant. At physiological pH (7.4), the loss of the Glutamate side chain (
) drastically alters the local electrostatic potential, potentially disrupting salt bridges with the receptor.
Mechanistic Role of Residues
To interpret functional assay data correctly, one must understand the molecular interactions each residue facilitates.
Glu (Glutamic Acid): The Electrostatic Anchor
-
Role: Provides a negative charge to form salt bridges with positively charged residues (Lys, Arg) in the binding pocket.
-
Alanine Effect (ATY): If activity drops significantly in ATY, the interaction is electrostatically driven .
Thr (Threonine): The Spacer & H-Bond Donor
-
Role: The secondary hydroxyl group acts as a hydrogen bond donor/acceptor. The beta-methyl group provides specific steric constraints, orienting the peptide backbone.
-
Alanine Effect (EAY): A drop in activity suggests hydrogen bonding or conformational locking is required at this position.
Tyr (Tyrosine): The Functional Warhead
-
Role:
-
Kinase Assays: The acceptor site for phosphate transfer (
-phosphate from ATP). -
Binding Assays: Provides
- stacking interactions or cation- interactions. -
Antioxidant Assays: The phenolic proton is the primary radical scavenger.
-
-
Alanine Effect (ETA):
-
Kinase Assay:Complete loss of activity (Null mutant).
-
Binding/Antioxidant: Drastic reduction in affinity or scavenging capacity.
-
Experimental Protocols
The following protocols outline how to compare these peptides in two distinct functional contexts: Tyrosine Kinase Activity and Surface Plasmon Resonance (SPR) Binding .
Protocol A: Tyrosine Kinase Phosphorylation Assay (FRET-based)
Objective: Determine if ETY is a substrate for a specific Tyrosine Kinase (e.g., Src, Fgr) and how mutations affect
Reagents:
-
Peptides: ETY, ATY, EAY, ETA (10 mM stocks in DMSO).
-
Kinase: Recombinant Src Kinase.
-
ATP: 10 mM stock.
-
Detection: Anti-phosphotyrosine antibody labeled with Europium (FRET donor) and APC-labeled secondary (FRET acceptor).
Workflow:
-
Preparation: Dilute peptides to a range of concentrations (0.1 µM – 100 µM) in Kinase Buffer (50 mM Tris, 10 mM
, 1 mM DTT, pH 7.5). -
Reaction: Mix 5 µL Peptide + 2 µL Kinase (10 nM final) + 2 µL ATP (100 µM final).
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination: Add EDTA (50 mM) to stop the reaction.
-
Detection: Add antibody mix. Incubate 1 hour at RT.
-
Read: Measure Time-Resolved Fluorescence (TR-FRET) at 665 nm/615 nm.
Expected Results:
-
ETY: High signal (Phosphorylation occurs).[1]
-
ETA: Background signal (No Tyr to phosphorylate). Critical Negative Control.
-
ATY/EAY: Intermediate signal. If
increases, the residue aids in enzyme recognition.
Protocol B: Surface Plasmon Resonance (SPR) Binding
Objective: Measure the binding affinity (
Workflow:
-
Immobilization: Immobilize the Target Protein on a CM5 sensor chip using Amine Coupling. Target density: ~1000 RU.
-
Running Buffer: HBS-EP+ (HEPES, NaCl, EDTA, Surfactant P20).
-
Injection: Inject peptides (ETY, ATY, EAY, ETA) at 5 concentrations (e.g., 6.25, 12.5, 25, 50, 100 µM).
-
Flow Rate: 30 µL/min.
-
Contact Time: 60s.[2]
-
Dissociation Time: 120s.
-
-
Regeneration: 10 mM Glycine-HCl pH 2.5 (if necessary).
-
Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.
Visualization: Alanine Scanning Logic
The following diagram illustrates the decision tree for interpreting alanine scanning data.
Caption: Decision logic for interpreting loss-of-function in alanine-scanned analogs.
Data Interpretation & Troubleshooting
| Observation | Interpretation | Next Step |
| ETA has 0% Activity | The assay is strictly dependent on the Tyrosine hydroxyl group (likely phosphorylation). | Confirm with Western Blot using anti-pTyr.[1] |
| ATY has high | The Glutamate negative charge is essential for binding. | Test H-Asp-Thr-Tyr-OH (conservative substitution) to see if charge alone restores function. |
| EAY has similar activity to ETY | The Threonine residue is likely a spacer and not directly involved in binding. | The Threonine position is a candidate for modification (e.g., adding a fluorophore or PEG chain) without killing activity. |
| All Analogs Inactive | The peptide requires the exact conformation of the trimer. | Perform N-methyl scanning to check for backbone hydrogen bond dependency. |
References
-
Cunningham, B. C., & Wells, J. A. (1989). High-resolution epitope mapping of hGH-receptor interactions by alanine-scanning mutagenesis. Science.[1] Link
-
Songyang, Z., et al. (1995). Catalytic specificity of protein-tyrosine kinases is critical for selective signalling. Nature.[1] Link
-
Bachem. Peptide Calculator & Property Guide.Link
-
MedChemExpress. Glu-Thr-Tyr Peptide Product Information.Link
Sources
A Comparative Analysis of D- vs L-Isoforms of H-Glu-Thr-Tyr-OH: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the subtle yet profound differences between stereoisomers can be the determining factor in the efficacy and viability of a peptide therapeutic. This guide provides an in-depth comparative analysis of the D- and L-isoforms of the tripeptide H-Glu-Thr-Tyr-OH. While this specific tripeptide is not extensively documented in existing literature, the principles and experimental methodologies detailed herein are universally applicable for the comparative analysis of any peptide stereoisomers. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and well-validated comparative study.
Foundational Principles: The Significance of Chirality in Peptides
In nature, the vast majority of amino acids are of the L-configuration.[1][2][3] Consequently, biological systems, including enzymes and receptors, have evolved to be highly specific for L-amino acid-containing peptides.[1][4] The introduction of D-amino acids, which are the non-superimposable mirror images of their L-counterparts, can dramatically alter a peptide's properties.[2][5][6]
The core distinctions between D- and L-peptide isoforms that necessitate a comparative analysis are:
-
Enzymatic Stability: Peptides composed of D-amino acids are significantly more resistant to degradation by proteases.[4][5][7][8] These enzymes have active sites stereospecific to L-amino acids, and the D-configuration presents a steric hindrance that prevents proper binding and cleavage.[4][9]
-
Biological Activity: The change in stereochemistry can lead to altered, and sometimes enhanced, biological activity.[5][10] This can manifest as different binding affinities to receptors or novel pharmacological profiles.[10] In some instances, a peptide containing a D-amino acid is essential for receptor recognition, while its all-L counterpart is inactive.[10]
-
Conformational Structure: The incorporation of D-amino acids can induce significant changes in the secondary structure of a peptide, which can, in turn, affect its biological function.[10][11]
Synthesis of D- and L-Isoforms of H-Glu-Thr-Tyr-OH
To conduct a comparative analysis, the first step is to obtain high-purity samples of both the all-L and the all-D isoforms of H-Glu-Thr-Tyr-OH. The most common and efficient method for this is Solid-Phase Peptide Synthesis (SPPS) .[12][13]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the Fmoc-based SPPS for both the L- and D-isoforms.
Materials:
-
Fmoc-L-Tyr(tBu)-Wang resin or Fmoc-D-Tyr(tBu)-Wang resin
-
Fmoc-L-Thr(tBu)-OH and Fmoc-D-Thr(tBu)-OH
-
Fmoc-L-Glu(OtBu)-OH and Fmoc-D-Glu(OtBu)-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Ether (cold)
Procedure:
-
Resin Swelling: Swell the appropriate resin (Fmoc-L-Tyr for the L-peptide, Fmoc-D-Tyr for the D-peptide) in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the next amino acid (Fmoc-L-Thr-OH or Fmoc-D-Thr-OH) by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat the deprotection and coupling steps for the final amino acid (Fmoc-L-Glu-OH or Fmoc-D-Glu-OH).
-
Final Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[14][15]
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry and analytical HPLC.
Physicochemical and Structural Characterization
Once both isoforms are synthesized and purified, a thorough characterization is necessary to compare their fundamental properties.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential to confirm the stereochemical purity of each synthesized peptide and to separate the enantiomers if a racemic mixture were present.[16][17][18] This is a direct method that employs a chiral stationary phase (CSP) to differentiate between the D- and L-isoforms.[16][19]
Experimental Protocol: Chiral HPLC Analysis
-
Column: A chiral stationary phase column (e.g., a macrocyclic glycopeptide-based or a zwitterionic ion-exchange column) is required.[16][17]
-
Mobile Phase: A typical mobile phase would be a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, often with a chiral selector additive if needed. The exact composition will need to be optimized for the specific column and peptide.[17]
-
Detection: UV detection at 280 nm (due to the tyrosine residue).
-
Procedure:
-
Dissolve a small amount of each peptide isoform in the mobile phase.
-
Inject the L-isoform and record its retention time.
-
Inject the D-isoform and record its retention time. The retention times should be distinct.
-
Inject a 1:1 mixture of the L- and D-isoforms to confirm baseline separation of two distinct peaks.
-
| Parameter | L-H-Glu-Thr-Tyr-OH | D-H-Glu-Thr-Tyr-OH |
| Expected Retention Time | tR1 | tR2 (where tR1 ≠ tR2) |
| Purity (Analytical HPLC) | >95% | >95% |
| Mass (Mass Spectrometry) | [M+H]+ matches theoretical | [M+H]+ matches theoretical |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of peptides in solution.[20][21][22] Since D- and L-peptides are enantiomers, they will produce mirror-image CD spectra.[20][23] Any deviation from a perfect mirror image could suggest conformational differences beyond simple inversion of chirality.
Experimental Protocol: CD Spectroscopy
-
Prepare solutions of both the D- and L-isoforms at the same concentration (e.g., 0.1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Record the CD spectra from 190 to 250 nm in a quartz cuvette with a 1 mm path length.[21]
-
The spectrum of the D-isoform is expected to be an inverted mirror image of the L-isoform's spectrum.[23]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[24][25][26] While the NMR spectra of enantiomers in an achiral solvent are identical, comparing the spectra can confirm that both isoforms have been synthesized correctly and are not contaminated.[24] More advanced NMR techniques, such as NOESY, can be used to determine inter-proton distances and build a 3D model of each isoform's preferred conformation.[26]
Comparative Functional Analysis
This section details the key experiments to compare the functional performance of the D- and L-isoforms of H-Glu-Thr-Tyr-OH.
Enzymatic Stability Assay
The most anticipated difference between the two isoforms is their stability against proteolytic degradation.[4][5][27] A protease assay will quantify this difference.
Experimental Protocol: Protease Degradation Assay
Materials:
-
L- and D-H-Glu-Thr-Tyr-OH peptide stock solutions.
-
A broad-spectrum protease (e.g., Proteinase K) or a specific protease (e.g., trypsin, chymotrypsin).[12][27] Human serum can also be used to simulate physiological conditions.[12]
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA).
-
RP-HPLC system for analysis.
Procedure:
-
Incubate a known concentration of each peptide isoform with the protease solution at 37°C.[12]
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.[15]
-
Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide remaining over time for both isoforms.
| Time (hours) | % Intact L-Peptide (Expected) | % Intact D-Peptide (Expected) |
| 0 | 100 | 100 |
| 1 | 60 | 98 |
| 4 | 20 | 95 |
| 8 | <5 | 92 |
| 24 | 0 | 85 |
Receptor Binding Assay
If H-Glu-Thr-Tyr-OH is hypothesized to interact with a specific receptor, a competitive binding assay is crucial to determine if the D- and L-isoforms have different binding affinities.[28][29][30]
Experimental Protocol: Competitive Radioligand Binding Assay
Materials:
-
A cell line or membrane preparation expressing the target receptor.
-
A known radiolabeled ligand for the receptor (e.g., ³H- or ¹²⁵I-labeled).
-
L- and D-H-Glu-Thr-Tyr-OH as unlabeled competitor ligands.
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptides (either the L- or D-isoform).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.[32]
-
Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) for both the D- and L-isoforms. A lower IC50 value indicates a higher binding affinity.
| Isoform | IC50 Value (nM) | Interpretation |
| L-H-Glu-Thr-Tyr-OH | (Experimental Value) | Affinity of the natural isoform |
| D-H-Glu-Thr-Tyr-OH | (Experimental Value) | Compare to L-isoform; may be higher, lower, or similar |
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of the D- and L-isoforms of H-Glu-Thr-Tyr-OH. By systematically evaluating their synthesis, physicochemical properties, and functional characteristics, researchers can gain a complete understanding of the impact of stereochemistry on this tripeptide. The expected key finding is a significantly enhanced enzymatic stability of the D-isoform. The biological activity, as determined by receptor binding, may be retained, enhanced, or diminished, providing crucial insights for therapeutic applications. These methodologies are not only applicable to H-Glu-Thr-Tyr-OH but can serve as a robust template for the investigation of any peptide stereoisomers, ultimately guiding the rational design of more stable and effective peptide-based drugs.
References
-
CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved from [Link]
-
Mahlapuu, M., Håkansson, J., Ringstad, L., & Björn, C. (2016). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. Molecules, 21(9), 1228. Retrieved from [Link]
-
Afrin, S., & Fujii, N. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. International Journal of Molecular Sciences, 22(22), 12519. Retrieved from [Link]
-
Takahashi, S., Tanimoto, Y., & Abe, N. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology, 85(13), e00550-19. Retrieved from [Link]
-
Wang, H., & Xu, B. (2014). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Organic & Biomolecular Chemistry, 12(45), 9064–9070. Retrieved from [Link]
-
LifeTein. (2024). Should My Peptides Have D-Amino Acids?. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]
-
Zhang, T., & Franco, P. (2011). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 744–753. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
University of New Hampshire. (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis. Retrieved from [Link]
-
Mahlapuu, M., Håkansson, J., Ringstad, L., & Björn, C. (2016). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. Semantic Scholar. Retrieved from [Link]
-
Marchesan, S., & Vargiu, A. V. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Medicinal Chemistry, 24(14), 1433–1443. Retrieved from [Link]
-
LCGC International. (2023). Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications. Retrieved from [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
-
Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In Peptide-based Biomaterials. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Circular dichroic spectra of L and D peptides. Retrieved from [Link]
-
Li, Y., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. RSC Advances, 11(18), 10837-10843. Retrieved from [Link]
-
Ilag, L. L. (2007). Stereoselective peptide analysis. Analytical and Bioanalytical Chemistry, 388(1), 51–64. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). What are L- and D- Amino Acids?. Retrieved from [Link]
-
ResearchGate. (2017). How would the CD spectra of equimolar mixture of two peptides would appear, if one of them contains L amino acids and other contains D amino acids?. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Retrieved from [Link]
-
Southern University and A&M College. (n.d.). Conformational analysis of small peptides by circular dichroism. Retrieved from [Link]
-
Wieczorek, R., & Richert, C. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry – A European Journal, 27(47), 12153–12157. Retrieved from [Link]
-
Gold, B. M., et al. (2021). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. ACS Biomaterials Science & Engineering, 7(10), 4886–4896. Retrieved from [Link]
-
de Witte, W. M., et al. (2010). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of Pharmacological and Toxicological Methods, 61(1), 88–95. Retrieved from [Link]
-
Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Gold, B. M., et al. (2021). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering, 7(10), 4886-4896. Retrieved from [Link]
-
Deshmukh, A. A., Weist, J. L., & Leight, J. L. (2023). Fluorescent Peptide Zymography to Detect Protease Activity. JoVE (Journal of Visualized Experiments). Retrieved from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Relative Configuration | D and L | Biochemistry | Amino Acids and Sugars. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2017). D- and L- Notation For Sugars. Retrieved from [Link]
-
Canvas. (2024). D and L Notation in stereochemistry. YouTube. Retrieved from [Link]
-
Leah4sci MCAT Prep. (2024). Amino Acid Stereochemistry - R & S vs D & L. YouTube. Retrieved from [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. What Are L-, D-, and DL-Amino Acids? | Amino Acids Explained | Amino Acids | The Ajinomoto Group Global Website - Eat Well, Live Well. [ajinomoto.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 14. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chiraltech.com [chiraltech.com]
- 18. posters.unh.edu [posters.unh.edu]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. researchgate.net [researchgate.net]
- 21. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 22. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 23. researchgate.net [researchgate.net]
- 24. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. chem.uzh.ch [chem.uzh.ch]
- 27. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 30. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 31. merckmillipore.com [merckmillipore.com]
- 32. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative NMR Structural Profiling: H-Glu-Thr-Tyr-OH and Bioactive Derivatives
Executive Summary
H-Glu-Thr-Tyr-OH (ETY) represents a canonical "kinase recognition motif," serving as a minimal model for substrates of Tyrosine Kinases (e.g., Src, EGFR). While often utilized in poly-peptide mixtures (e.g., Poly(Glu,Tyr) 4:1), the structural isolation of the tripeptide allows for precise atomic-level characterization of phosphorylation events.
This guide compares the Nuclear Magnetic Resonance (NMR) profiling of the native peptide against its phosphorylated derivatives (pTyr, pThr) and analyzes conformational ensembles across different solvent systems (H₂O vs. DMSO ).
Key Comparative Insights
| Feature | Native (H-Glu-Thr-Tyr-OH) | Phosphorylated Derivative (pTyr) | Alternative Method (X-Ray/Cryo-EM) |
| Primary Utility | Baseline structural reference | Detection of "Phospho-Switch" conformation | Not applicable (too small/flexible) |
| Key NMR Marker | Tyr | Tyr | N/A |
| Preferred 2D Method | ROESY (due to MW < 1kDa) | ROESY + ³¹P-HSQC | N/A |
| Solvent Behavior | Collapsed/Flexible in H₂O | Rigidified/Extended (Charge repulsion) | N/A |
Strategic Methodology: The "Null Point" Trap
For researchers transitioning from protein NMR to peptide NMR, the most critical error is selecting the wrong through-space correlation experiment.
The Physics of Tumbling
H-Glu-Thr-Tyr-OH has a molecular weight of ~411 Da. In aqueous solution, its rotational correlation time (
-
NOESY Risk: The NOE intensity may be zero or slightly positive, leading to "invisible" distance constraints.
-
ROESY Solution: The Rotating-frame Overhauser Effect (ROE) is always positive, regardless of tumbling rate. ROESY is mandatory for this peptide.
Workflow Visualization
The following diagram outlines the logical flow for assigning the ETY peptide, distinguishing between through-bond (scalar) and through-space (dipolar) transfers.
Figure 1: Assignment logic for short linear peptides. Note the prioritization of ROESY over NOESY due to the molecular weight regime.
Experimental Protocol (Self-Validating)
A. Sample Preparation
To ensure reproducibility, the chemical shift referencing must be internal and pH-stable.
-
Concentration: Dissolve 2–5 mg of peptide in 500 µL solvent (approx. 5–10 mM). High concentration is required for insensitive ¹³C experiments.
-
Solvent A (Physiological): 90% H₂O / 10% D₂O, phosphate buffer (50 mM), pH 6.5.
-
Why: Mimics cytoplasm; Amide protons are visible.
-
-
Solvent B (Structural): 100% DMSO-d₆.
-
Why: Eliminates exchange broadening of amides; stabilizes H-bonds.
-
-
Reference: Add DSS (2,2-dimethyl-2-silapentane-5-sulfonate) to 0 ppm. Do not use TMS in aqueous samples (insoluble).
B. Acquisition Parameters[1]
-
Temperature: 298 K (Standard). Variable Temperature (VT) experiments (288K–318K) are required to calculate amide temperature coefficients (
). -
Water Suppression: Use Excitation Sculpting or WATERGATE . Avoid Presaturation if possible, as it can transfer saturation to
-protons via exchange, distorting quantitative integration. -
Mixing Times:
-
TOCSY: 80 ms (to see full side chain from NH to H
). -
ROESY: 200–300 ms (optimal for small peptides).
-
Structural Analysis: The Comparative Data
Scenario A: Derivative Analysis (Native vs. Phosphorylated)
Phosphorylation introduces a massive negative charge (-2) and a bulky group. This is the primary "switch" mechanism in signaling.
Table 1: Diagnostic Chemical Shift Changes (
| Residue | Atom | Structural Implication | |
| Tyr (pTyr) | H-Amide | -0.02 | Minimal backbone perturbation at the site. |
| Tyr (pTyr) | H | +0.26 | Primary Marker: Deshielding by phosphate group. |
| Thr (pThr) | H-Amide | +5.16 | Critical Marker: Formation of intramolecular H-bond with phosphate. |
| Thr (pThr) | H | -0.43 | Electronic shielding from phosphate. |
| Glu (i-2) | H-Amide | < 0.05 | Long-range effects are minimal in linear peptides. |
Data synthesized from standard random coil libraries and phosphorylated model peptides (e.g., Gly-Gly-X-Ala).
Interpretation:
-
pTyr: The phosphate is distal to the backbone. The ring protons shift significantly, but the backbone conformation remains relatively extended.
-
pThr: The massive amide shift suggests the phosphate oxygen H-bonds back to its own amide or the preceding residue, locking the local conformation.
Scenario B: Solvent Effects (H₂O vs. DMSO)
Comparing solvents reveals the peptide's propensity to fold.
| Parameter | H₂O (90%) | DMSO-d₆ |
| Amide Exchange | Fast (Broad peaks) | None (Sharp peaks) |
| Temp Coefficient | High (> 6 ppb/K) | Low (< 3 ppb/K) suggests H-bonding |
| Conformation | Ensemble of random coils | Tendency toward turn-like structures (if H-bonds exist) |
| ROESY Peaks | Sequential ( | Potential medium-range ( |
The "Phospho-Switch" Mechanism
The following diagram illustrates the structural divergence caused by phosphorylation, a key concept for drug developers designing kinase inhibitors.
Figure 2: Divergent structural consequences of phosphorylation on Threonine vs. Tyrosine residues.
References
-
Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.[1] (The foundational text for sequential assignment).
-
Bienkiewicz, E. A., & Lumb, K. J. (1999).[2] Random coil chemical shifts of phosphorylated amino acids. Journal of Biomolecular NMR, 15(3), 203–206.
-
Feenstra, K. A., et al. (2002). A comparison of methods for calculating NMR cross-relaxation rates (NOESY and ROESY intensities) in small peptides. Journal of Biomolecular NMR, 23, 181–194.[3]
-
Hansen, M. R., et al. (2010). Random coil chemical shifts for serine, threonine and tyrosine phosphorylation over a broad pH range.[2] Journal of Biomolecular NMR.
-
Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit (Product Manual regarding Poly(Glu,Tyr) substrate).
Sources
Operational Guide: Safe Disposal of H-Glu-Thr-Tyr-OH (ETY)
Executive Summary & Scientific Context
As researchers, we often treat short-chain peptides as biologically benign. While H-Glu-Thr-Tyr-OH (Glutamyl-Threonyl-Tyrosine) is a non-toxic tripeptide often used as a kinase substrate or signaling probe, regulatory compliance dictates that we treat it based on its physical state and the solvent matrix in which it resides.
The core principle of this guide is Matrix-Dependent Segregation . The peptide itself poses minimal acute risk, but the reagents used to solubilize or synthesize it (Trifluoroacetic acid, Acetonitrile, DMSO) trigger specific Resource Conservation and Recovery Act (RCRA) hazardous waste protocols.
This guide synthesizes chemical safety data with practical laboratory logistics to ensure your disposal workflows are compliant, safe, and efficient.
Chemical Safety Profile
Understanding the physicochemical properties of the analyte is the first step in safe disposal.
| Property | Data | Operational Implication |
| Sequence | H-Glu-Thr-Tyr-OH | Hydrophilic, zwitterionic tripeptide. |
| Acidity (pKa) | ~2.1 (C-term), ~4.1 (Glu side chain) | Acidic character. Avoid mixing high concentrations with strong bases or sulfides/cyanides. |
| Solubility | Water, DMSO, Dilute Acid | Likely to be found in aqueous or organic waste streams. |
| RCRA Status | Not P-listed or U-listed | Not acutely hazardous by itself. Regulated based on characteristics (ignitability, corrosivity) of the mixture. |
| Bioactivity | Kinase Substrate / Signal Motif | Low toxicity, but treat as a potential sensitizer in powder form. |
Strategic Disposal Logic (Decision Tree)
The following diagram illustrates the decision-making process for segregating H-Glu-Thr-Tyr-OH waste. This logic prevents the costly error of mixing non-hazardous solids with hazardous solvent streams.
Figure 1: Decision matrix for segregating peptide waste. Note that "Halogenated" streams usually incur higher disposal costs and must be kept separate from non-halogenated organics.
Detailed Operational Protocols
Protocol A: Disposal of Solid Waste (Lyophilized Powder)
Scenario: You have expired H-Glu-Thr-Tyr-OH powder or a vial with residual solids. Scientific Rationale: While not acutely toxic, fine peptide powders can act as respiratory sensitizers. Containment prevents inhalation risks.[1]
-
Containerize: Keep the peptide in its original glass/plastic vial. Do not empty the powder into the general bin; the dust is an exposure hazard.
-
Secondary Containment: Place the vial into a clear plastic zip-top bag.
-
Labeling: Apply a "Chemical Waste" label.
-
Constituents: "Non-hazardous Peptide (H-Glu-Thr-Tyr-OH)."
-
Hazard Checkbox: Mark "None" or "Toxic" (depending on strict institutional policy—when in doubt, treat as low-toxicity chemical waste).
-
-
Disposal: Deposit into the Solid Chemical Waste Drum .
-
Caution: Do not place in regular trash. This ensures a chain of custody for all lab chemicals.
-
Protocol B: Disposal of Liquid Waste (HPLC & Synthesis)
Scenario: You have HPLC effluent (Acetonitrile/Water/TFA) or synthesis waste containing the peptide. Scientific Rationale: The hazard here is the solvent , not the peptide. Peptides are often dissolved in Trifluoroacetic Acid (TFA), which is corrosive, or Acetonitrile (ACN), which is flammable.
-
Segregate by Solvent:
-
Halogenated Waste: If the solution contains Dichloromethane (DCM), Chloroform, or >1% TFA.
-
Non-Halogenated Waste: If the solution is Acetonitrile, Methanol, Ethanol, or DMSO.
-
-
pH Check: If the solution contains high concentrations of TFA (acidic), ensure the waste container is compatible (HDPE is preferred over metal).
-
Labeling:
-
List all solvents by % volume (e.g., "Acetonitrile 50%, Water 49.9%, TFA 0.1%").
-
List the peptide as a trace contaminant: "Trace H-Glu-Thr-Tyr-OH."
-
Mark hazards: "Flammable" (for ACN) or "Corrosive" (for TFA).
-
-
Verification: Ensure the cap is vented if there is any risk of off-gassing, though this is rare for stable peptides.
Protocol C: Biohazard Waste (Cell Culture)
Scenario: The peptide was added to cell culture media or injected into tissue. Scientific Rationale: Once a chemical enters a biological system, the biological hazard supersedes the chemical hazard (unless the chemical is a known biotoxin like Amanitin, which ETY is not).
-
** inactivation:** If the media contains viral vectors or human cells, treat as BSL-2.
-
Disposal:
-
Liquids: Aspirate into a flask containing 10% bleach (final concentration). Allow to sit for 20 minutes, then dispose of down the drain with copious water (if local regulations permit) or into liquid biohazard waste.
-
Solids (Plates/Tips): Dispose of in red Biohazard bags.
-
-
Sharps: Any needles used for peptide injection must go immediately into a rigid Red Sharps Container.
Emergency Procedures (Spill Response)
In the event of a spill of H-Glu-Thr-Tyr-OH:
-
Solid Spill:
-
Do not dry sweep. This creates dust.
-
Cover with a wet paper towel (water or ethanol) to dampen the powder.
-
Wipe up and place all materials into a plastic bag.
-
Dispose of as Solid Chemical Waste .
-
-
Liquid Spill:
-
Absorb with standard vermiculite or spill pads.
-
If the solvent is flammable (ACN), remove ignition sources.
-
Clean the surface with 10% bleach or soap and water to degrade residual peptide.
-
References
-
PubChem. (n.d.).[2] Glu-Thr-Tyr | C18H25N3O8.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[3][4] Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
